MM 54
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJYNYGARUVBJU-CSRTWURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H121N29O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1737.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of MM-54: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-54 is a potent and selective competitive antagonist of the apelin receptor (APLNR), also known as APJ.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of glioblastoma, a highly aggressive and challenging brain cancer.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of MM-54, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the Apelin Receptor (APLNR)
MM-54 functions by directly competing with the endogenous ligand, apelin, for binding to the APLNR.[1][2] The APLNR is a G-protein coupled receptor (GPCR) that, upon activation by apelin, triggers downstream signaling cascades involved in various physiological and pathological processes, including angiogenesis and cell proliferation.[1][6] In the context of glioblastoma, the apelin/APLNR signaling axis is often upregulated and plays a crucial role in tumor progression by promoting the growth of new blood vessels (angiogenesis) and sustaining the glioblastoma stem-like cell (GSC) population.[1][7][8]
By competitively binding to APLNR, MM-54 effectively blocks the binding of apelin, thereby inhibiting the activation of the receptor and its downstream signaling pathways. This blockade leads to a reduction in tumor angiogenesis and impairs the expansion of GSCs, ultimately hindering tumor growth.[1][7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MM-54, providing a clear comparison of its potency, selectivity, and in vitro and in vivo activity.
Table 1: In Vitro Activity of MM-54
| Parameter | Value | Cell/System | Reference |
| IC50 | 93 nM | Competitive antagonism at APJ | [1][2][3] |
| Ki | 82 nM | Apelin Receptor | [3] |
| Apelin Binding Inhibition | > 95% at 10 µM | APLNR | [1][9] |
| Tumorsphere Formation | Significant decrease at ≥ 2 µM | Glioblastoma Stem-like Cells (GSCs) | [1][9] |
Table 2: In Vivo Activity of MM-54 in a Glioblastoma Model
| Parameter | Details | Reference |
| Animal Model | Tumor-bearing nude mice (GSC#9 xenograft) | [4][5] |
| Dosage | 2 mg/kg | [1][4] |
| Administration | Intraperitoneal (i.p.) injection, bi-weekly for 4 weeks | [1][4] |
| Outcome | Reduced tumor progression | [1][4] |
| Toxicity | No obvious toxicity observed | [1] |
Table 3: Selectivity Profile of MM-54 (10 µM)
| Target | % Inhibition of Agonist Binding | Reference |
| APLNR | > 95% | [1][9] |
| CXCR2 | > 50% | [1][9] |
| M3 | > 50% | [1][9] |
| NK2 | > 50% | [1][9] |
| NOP | > 50% | [1][9] |
| 5HT1B | > 50% | [1][9] |
| SKCa (ion channel) | > 50% | [1][9] |
Signaling Pathways
The primary signaling pathway affected by MM-54 is the apelin/APLNR axis. In glioblastoma, activation of this pathway is associated with the maintenance of glioblastoma stem-like cells. While the complete downstream signaling cascade is still under investigation, studies suggest that the effects of MM-54 may be independent of the canonical PI3K/AKT and ERK pathways.[1] There is evidence, however, that MM-54 treatment leads to an increase in the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β), suggesting an involvement of this pathway in its anti-tumor effects.[5]
Caption: APLNR signaling pathway and the inhibitory action of MM-54.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of MM-54, as described in the cited literature.
Radioligand Binding Assay
To determine the binding affinity and selectivity of MM-54, a radioligand competitive binding assay was performed.[1][9]
-
Objective: To measure the ability of MM-54 to displace a radiolabeled ligand from the apelin receptor and a panel of other GPCRs and ion channels.
-
Methodology Overview: Membranes from cells expressing the target receptor were incubated with a specific radioligand and varying concentrations of MM-54. The amount of bound radioactivity was then measured to determine the extent of displacement by MM-54.
-
Key Findings: MM-54 demonstrated potent displacement of the radioligand from APLNR with an IC50 of 93 nM.[1][2][3] A screening against 55 other GPCRs and ion channels at a concentration of 10 µM showed that MM-54 caused over 50% inhibition of agonist binding at five other GPCRs (CXCR2, M3, NK2, NOP, and 5HT1B) and one ion channel (SKCa).[1][9]
Calcium Flux Assay
A cell-based second messenger assay was used to confirm the antagonistic activity of MM-54 and to assess its functional effect on off-target receptors.[1][9]
-
Objective: To measure the effect of MM-54 on G-protein coupled receptor-mediated calcium flux.
-
Methodology Overview: Cells expressing the target receptors were loaded with a calcium-sensitive dye. The cells were then stimulated with an agonist in the presence or absence of MM-54, and the resulting changes in intracellular calcium concentration were measured.
-
Key Findings: MM-54 was highly effective at inhibiting APLNR-mediated calcium flux, while having minimal to no effect on the other identified off-target receptors, confirming its selectivity for APLNR.[1][9]
Tumorsphere Formation Assay
The effect of MM-54 on the self-renewal capacity of glioblastoma stem-like cells (GSCs) was assessed using a tumorsphere formation assay.[1][9]
-
Objective: To evaluate the ability of MM-54 to inhibit the formation of tumorspheres from GSCs.
-
Methodology Overview: GSCs were cultured in a serum-free medium that promotes the growth of undifferentiated cells as floating spheres. The cells were treated with increasing concentrations of MM-54, and the number and size of the tumorspheres were quantified after a set period.
-
Key Findings: MM-54 induced a dose-dependent decrease in the number of tumorspheres, with a significant effect observed at concentrations of 2 µM and higher.[1][9]
Caption: Experimental workflow for evaluating MM-54's effect on GSCs.
In Vivo Glioblastoma Xenograft Model
The anti-tumor efficacy of MM-54 in a living organism was evaluated using a glioblastoma xenograft mouse model.[4][5]
-
Objective: To assess the ability of MM-54 to inhibit tumor growth and improve survival in a mouse model of glioblastoma.
-
Methodology Overview: Human glioblastoma stem-like cells (GSC#9) were implanted into the flanks of nude mice.[5] Once tumors were established, the mice were treated with MM-54 (2 mg/kg, i.p.) or a vehicle control on a bi-weekly schedule for four weeks.[4] Tumor volume was measured regularly, and the overall survival of the mice was monitored.
-
Key Findings: Treatment with MM-54 resulted in a significant reduction in tumor progression compared to the control group.[4] The treatment was well-tolerated, with no obvious signs of toxicity.[1]
Conclusion
MM-54 is a potent and selective competitive antagonist of the apelin receptor with promising anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action, centered on the inhibition of the apelin/APLNR signaling pathway, leads to the suppression of key cancer-promoting processes such as angiogenesis and glioblastoma stem-like cell proliferation. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent. Further research into the downstream signaling pathways, particularly the role of GSK3β, will provide a more complete understanding of its molecular mechanism and may open new avenues for combination therapies in the treatment of glioblastoma.
References
- 1. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid on-site universal vertebrate species identification via multi-barcode nanopore sequencing | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Apelin/APJ Signaling in Glioblastoma: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor, characterized by rapid proliferation, extensive vascularization, and a highly infiltrative nature.[1][2] Conventional therapies offer limited efficacy, largely due to tumor heterogeneity and the presence of resilient glioblastoma stem-like cells (GSCs) that drive recurrence.[3][4] The apelin/APJ signaling pathway has emerged as a critical regulator in GBM pathophysiology, presenting a novel and druggable axis for therapeutic intervention.[5][6][7] Both the ligand, apelin (APLN), and its G protein-coupled receptor, APJ (also known as APLNR), are significantly upregulated in GBM patient samples compared to normal brain tissue.[1][2][8][9][10][11] This pathway is a key driver of tumor angiogenesis, GSC maintenance, and cell invasion. This guide provides a comprehensive overview of the apelin/APJ signaling nexus in glioblastoma, summarizing quantitative data, detailing key experimental protocols, and visualizing the core mechanisms.
The Apelin/APJ Signaling Axis
The apelin system consists of the APJ receptor and its two known endogenous peptide ligands, apelin and Elabela (ELA). Apelin is initially produced as a 77-amino acid preprotein that is cleaved into several bioactive isoforms, such as apelin-36 and apelin-13.[1] This system is a crucial regulator of physiological processes, including cardiovascular function and embryonic angiogenesis.[12] In the context of cancer, particularly GBM, this signaling pathway is hijacked to support tumor progression.
Pathophysiological Roles in Glioblastoma
Upregulation and Expression Profile
A hallmark of apelin/APJ involvement in GBM is the marked upregulation of both ligand and receptor.[1][11] mRNA expression of APLN and APLNR is dramatically increased in GBM-associated microvascular proliferations compared to vessels in healthy brain tissue.[2][8] This upregulation is not confined to the vasculature; the apelin receptor and its ligands are expressed across the diverse and heterogeneous cell populations that constitute the tumor microenvironment, including various GSC lineages.[3][13]
A Central Driver of Tumor Angiogenesis
Glioblastoma is one of the most highly vascularized tumors, and the apelin/APJ system is a master regulator of this process.[1][2][8][9][10]
-
Paracrine and Autocrine Signaling: Hypoxic regions within the tumor show co-expression of Apelin and VEGFA, suggesting a cooperative paracrine signaling from tumor cells to endothelial cells to drive angiogenesis.[2][8] Furthermore, the co-expression of both apelin and its receptor in the tumor vasculature points to an autocrine signaling loop that sustains endothelial cell function.[2][12]
-
Interplay with VEGF: The apelin pathway has a complex relationship with VEGF, the canonical pro-angiogenic factor. While anti-VEGF therapies like bevacizumab can decrease apelin expression, this can lead to undesirable side effects.[14][15] Targeting the apelin pathway directly offers a complementary anti-angiogenic strategy.[8][9][10] Studies in preclinical models show that knockdown of tumor cell-derived apelin massively reduces the tumor vasculature, and this effect is even more pronounced when host endothelial apelin is also absent.[2][8][9][10]
Regulation of Glioblastoma Cell Invasion
The role of apelin/APJ signaling in GBM cell invasion is complex. High expression of the APJ receptor is found on invading GBM cells and correlates with increased expression of invasion-related genes like MMP2.[1] However, paradoxically, reducing apelin expression in orthotopic GBM models has been shown to increase tumor invasiveness.[1][4] This suggests a dichotomous role where the receptor's activity on tumor cells promotes an invasive phenotype, while the ligand's presence in the tumor core may constrain cells to that location.[4] Critically, pharmacological blockade of the APJ receptor with antagonists can simultaneously blunt both angiogenesis and GBM cell infiltration, overcoming the pro-invasive side effects seen with some anti-angiogenic therapies.[1][14]
Maintenance of Glioblastoma Stem-like Cells (GSCs)
GSCs, which reside in a protective perivascular niche, are a key reason for therapeutic resistance and tumor recurrence.[4] The apelin/APJ axis is a crucial component of the crosstalk between endothelial cells and GSCs. Endothelial cells within the tumor microenvironment secrete apelin, which acts as a paracrine signal to sustain the GSC population via its receptor, APJ, expressed on the GSCs.[6][7][16][17] Pharmacological or genetic targeting of the APJ receptor abrogates this supportive signal, inhibiting GSC expansion and self-renewal.[5][6][16]
Data Presentation
Table 1: Expression of Apelin Signaling Components in Human Glioblastoma Cell Populations
This table summarizes semi-quantitative immunofluorescence data for the apelin receptor (APLNR), apelin (APLN), and Elabela (ELA) across different cell lineages within human GBM tissue samples. Data is presented as Mean Fluorescence Intensity (MFI).
| Cell Marker | Cell Population | APLNR MFI (± SEM) | APLN MFI (± SEM) | ELA MFI (± SEM) | Control MFI (± SEM) |
| CD133 | Progenitor GSCs | 4,275 ± 623 | 4,689 ± 539 | 8,436 ± 2,271 | 426 ± 83 |
| CD24 | Neural-Progenitor-like (NPC) | Data not specified | Data not specified | Data not specified | Data not specified |
| NG2 | Oligodendrocyte-Progenitor-like (OPC) | 4,275 ± 623 | 4,689 ± 539 | 8,436 ± 2,271 | 426 ± 83 |
| CD44 | Mesenchymal-like (MES) | Data not specified | Data not specified | Data not specified | Data not specified |
| GFAP | Reactive Astrocytes | 3,335 ± 721 | 2,561 ± 638 | 11,559 ± 2,622 | 569 ± 223 |
Source: Adapted from Read et al., 2024.[3] MFI values for all components in the specified cell populations were reported as significantly higher than control tissue where the primary antibody was omitted.
Table 2: Effects of Targeting Apelin/APJ Signaling in Preclinical Glioblastoma Models
This table summarizes the outcomes of inhibiting the apelin/APJ pathway in various in vivo and in vitro GBM models.
| Therapeutic Strategy | Model System | Key Outcomes | Reference |
| APLN Knockdown/Knockout | Orthotopic GBM mouse models | Massively reduced tumor vasculature; Reduced angiogenesis-dependent tumor growth; Significantly increased survival of tumor-bearing mice.[2][8][10] | Frisch et al., 2020 |
| APJ Receptor Antagonist (MM54) | GBM xenograft mouse model | Reduced tumor expansion; Lengthened survival; Inhibited GSC expansion in vitro.[3][13][16] | Harford-Wright et al., 2017 |
| Partial Agonist (Apelin-F13A) | Experimental GBM models | Anti-angiogenic effects; Anti-invasive effects; Reduced tumor volume.[1] When combined with anti-VEGF therapy, it reduced both angiogenesis and invasion.[14] | Mastrella et al., 2019 |
| Genetic Targeting of APJ | Patient-derived GSCs | Abrogated endothelial-mediated expansion of GSCs in vitro; Suppressed tumor growth in vivo.[5] | Harford-Wright et al., 2017 |
Visualizations of Pathways and Workflows
References
- 1. APLN/APLNR Signaling Controls Key Pathological Parameters of Glioblastoma [mdpi.com]
- 2. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of apelin impairs glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth [mdpi.com]
- 9. Refubium - Apelin Controls Angiogenesis-Dependent Glioblastoma Growth [refubium.fu-berlin.de]
- 10. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High APLN Expression Predicts Poor Prognosis for Glioma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apelin/APJ: Another Player in the Cancer Biology Network [mdpi.com]
- 13. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]
- 14. Role of Apelin in Glioblastoma Vascularization and Invasion after Anti-VEGF Therapy: What Is the Impact on the Immune System? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apelin/APJ system: an emerging therapeutic target for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apelin, the Devil Inside Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to MM-54 and its Effects on Tumor Angiogenesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available preclinical research data. The compound MM-54 is an experimental agent, and its efficacy and safety in humans have not been established.
Executive Summary
Tumor angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, enabling tumor growth, progression, and metastasis. The Apelin/APLNR signaling pathway has emerged as a significant pro-angiogenic axis within the tumor microenvironment. MM-54 is a pharmacological competitive antagonist of the Apelin receptor (APLNR, also known as APJ).[1][2] Preclinical studies have demonstrated that by inhibiting this pathway, MM-54 can effectively reduce tumor angiogenesis and growth.[1][3] Furthermore, MM-54 shows potential in overcoming resistance to conventional anti-angiogenic therapies, such as receptor tyrosine kinase (RTK) inhibitors, by normalizing tumor vasculature and remodeling the tumor microenvironment.[3] This guide provides a detailed overview of the mechanism of action of MM-54, a summary of its preclinical anti-angiogenic effects, relevant experimental protocols, and visualizations of the key signaling pathways involved.
The Apelin/APLNR Signaling Pathway in Tumor Angiogenesis
The Apelin peptide and its G-protein coupled receptor, APLNR, form a signaling axis that plays a crucial role in vascular development and homeostasis.[4][5] In the context of oncology, this pathway is frequently upregulated in the tumor microenvironment. Tumor-associated endothelial cells can secrete Apelin, which then acts in a paracrine and autocrine manner to stimulate endothelial cell proliferation, migration, and survival—key steps in the angiogenic process.[3][6][7]
Activation of APLNR by Apelin initiates downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are central to promoting a pro-angiogenic state in endothelial cells.[4][6] This makes the Apelin/APLNR axis a compelling target for anti-cancer therapy.
Mechanism of Action of MM-54
MM-54 functions as a selective antagonist of the APLNR. By binding to the receptor, it blocks the downstream signaling typically initiated by Apelin. This inhibition leads to a reduction in endothelial cell proliferation and migration, ultimately impairing the formation of new blood vessels that feed the tumor.
Quantitative Data from Preclinical Studies
The following tables summarize the observed effects of MM-54 on tumor growth and angiogenesis from published preclinical studies. Specific quantitative values (e.g., IC50, % tumor growth inhibition) were not detailed in the referenced literature; therefore, the data is presented qualitatively.
Table 1: In Vivo Effects of MM-54 on Tumor Models
| Model System | Treatment Group | Key Observations | Reference(s) |
| Glioblastoma Xenograft | MM-54 | Reduced tumor expansion; Increased survival. | [1][2] |
| Mammary Cancer Model | MM-54 + Sunitinib | Synergistically reduced tumor progression and growth. | [3] |
| Lung Cancer Model (p53;KRas) | MM-54 + Sunitinib | Reduced tumor growth; Improved overall survival. | [3] |
Table 2: Cellular and Physiological Effects of Apelin/APLNR Inhibition by MM-54
| Effect Measured | Model System | Key Observations | Reference(s) |
| Tumor Angiogenesis | Mammary & Lung Cancer Models | Reduced angiogenesis; Normalized tumor vasculature. | [3] |
| Tumor Microenvironment | Mammary & Lung Cancer Models | Reduced infiltration of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). | [3][7] |
| Therapy Resistance | Mammary & Lung Cancer Models | Prevented resistance to anti-angiogenic RTK inhibitors. | [3] |
| Hypoxia | Mammary Cancer Model | Did not increase hypoxia in the tumor microenvironment. | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of compounds like MM-54.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel).
-
Preparation: Thaw basement membrane extract (BME) on ice at 4°C overnight. Pre-cool a 96-well plate on ice.
-
Coating: Add 50-100 µL of chilled BME to each well of the pre-cooled 96-well plate, ensuring the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[8][9]
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells. Resuspend the cells in assay medium (basal medium containing low serum and the test compound, e.g., MM-54, at various concentrations).
-
Incubation: Add 1.0 x 10⁴ to 1.5 x 10⁴ cells in 100 µL of the prepared medium to each BME-coated well.[8] Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[8][10]
-
Visualization & Quantification: After incubation, visualize the formation of tube-like networks using an inverted phase-contrast microscope. For quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM.[10][11] Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo: Tumor Xenograft Model
This model evaluates the effect of a test compound on tumor growth in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., glioblastoma, breast cancer) into the flank of immunocompromised mice (e.g., SCID or nude mice).[12]
-
Tumor Growth & Grouping: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, MM-54, Sunitinib, MM-54 + Sunitinib).
-
Treatment Administration: Administer the compounds according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume using calipers two to three times per week. Monitor animal body weight and overall health status.
-
Endpoint & Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for blood vessel density using CD31 staining).[3] Compare tumor growth curves and final tumor weights between groups to assess efficacy.
Synergistic Therapeutic Strategies
A key finding from preclinical research is the ability of MM-54 to synergize with and overcome resistance to other anti-angiogenic agents, particularly RTK inhibitors that target the VEGF pathway.[3] Anti-VEGF therapies can sometimes induce hypoxia, leading to tumor adaptation and the upregulation of alternative pro-angiogenic pathways, such as the Apelin system. By co-administering MM-54, this escape mechanism is blocked, leading to a more durable and effective anti-angiogenic response.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin inhibition prevents resistance and metastasis associated with anti‐angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | The role of apelin in cancer [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. corning.com [corning.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Longitudinal Preclinical Tumor Size Data to Identify Transient Dynamics in Tumor Response to Antiangiogenic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Kisspeptin-54: A Technical Guide
Introduction
Kisspeptin-54 (KP-54), a 54-amino acid peptide, is a key product of the KISS1 gene. Initially identified for its role in suppressing cancer metastasis, it is also known as metastin. Subsequent research has revealed its critical function as a central regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. This technical guide provides an in-depth overview of the foundational research on Kisspeptin-54, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Quantitative Data
The following tables summarize key quantitative data from foundational studies on Kisspeptin-54.
Table 1: Pharmacokinetics of Kisspeptin-54
| Parameter | Value | Species | Reference |
| Plasma Half-life | ~32 minutes | Mouse | |
| Plasma Half-life | 27.6 ± 1.1 minutes | Human | |
| Metabolic Clearance Rate | 3.2 ± 0.2 ml/kg·min | Human | |
| Volume of Distribution | 128.9 ± 12.5 ml/kg | Human |
Table 2: Effects of Intravenous Kisspeptin-54 Infusion in Human Males
| Hormone | Mean Concentration (Kisspeptin vs. Saline) | P-value | Reference |
| Luteinizing Hormone (LH) | 10.8 ± 1.5 vs. 4.2 ± 0.5 U/liter (90-min mean) | < 0.001 | |
| Follicle-Stimulating Hormone (FSH) | 3.9 ± 0.7 vs. 3.2 ± 0.6 U/liter (90-min mean) | < 0.001 | |
| Testosterone | 24.9 ± 1.7 vs. 21.7 ± 2.2 nmol/liter (180-min mean) | < 0.001 |
Mechanism of Action and Signaling Pathway
Kisspeptin-54 exerts its effects by binding to a G-protein coupled receptor known as GPR54 or KISS1R. This receptor is primarily coupled to the Gαq/11 protein. The binding of Kisspeptin-54 to GPR54 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration. DAG, along with the increased calcium, activates protein kinase C (PKC). This cascade ultimately results in the stimulation of gonadotropin-releasing hormone (GnRH) secretion from hypothalamic neurons. Additionally, Kisspeptin-54 can activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.
The Impact of the 54 kDa Lymphokine (MM 54/NP54) on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-proliferative effects of a 54 kDa lymphokine, also known as NP54, an isoform variant of neuroleukin-phosphoglucose isomerase (PGI). The data presented herein focuses on its impact on the human breast cancer cell line SK-Br-3, a well-established model for HER2-positive breast cancer. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the observed effects of NP54 on the proliferation and survival of SK-Br-3 cancer cells.
| Parameter | Concentration | Result | Reference |
| Cell Density Reduction | 40 pM | ~40% reduction | [1] |
Table 1: Effect of NP54 on SK-Br-3 Cell Density. This table shows the significant, dose-dependent reduction in SK-Br-3 cell density upon treatment with NP54.
| Biological Process | Observation | Effect | Reference |
| Cell Cycle Progression | Blocking of G1 to S phase transition | G1/S Arrest | [1] |
| Apoptosis | Increased cells with apoptotic morphology and fragmented DNA | Induction of Apoptosis | [1] |
| Gene Expression | Significantly reduced expression of EGF-R gene transcript | Downregulation of EGF-R | [1] |
Table 2: Qualitative Effects of NP54 on SK-Br-3 Cellular Processes. This table outlines the key cellular processes affected by NP54 treatment, leading to an overall anti-proliferative outcome.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of NP54's effects on SK-Br-3 cells.
Cell Culture and NP54 Treatment
-
Cell Line: Human breast adenocarcinoma cell line SK-Br-3.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
NP54 Treatment: Purified NP54 is added to the culture medium at the desired concentrations (e.g., 40 pM). Control cultures receive a vehicle control. The duration of treatment is determined by the specific assay being performed.
Cell Density and Viability Assay
-
Method: Trypan Blue Exclusion Assay or a colorimetric assay such as MTT or WST-1.
-
Procedure (Trypan Blue):
-
Seed SK-Br-3 cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of NP54 for the desired time period.
-
Harvest cells using trypsin-EDTA.
-
Resuspend cells in culture medium and mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate cell viability and cell density.
-
Cell Cycle Analysis
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Procedure:
-
Culture and treat SK-Br-3 cells with NP54 as described above.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
-
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat SK-Br-3 cells with NP54 for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
EGF-R Gene Transcript Analysis
-
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Procedure:
-
Treat SK-Br-3 cells with NP54.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Perform qPCR using primers specific for the EGF-R gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative expression of the EGF-R gene transcript using the comparative Ct (ΔΔCt) method.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of NP54 in breast cancer cells.
Experimental Workflow
References
The Therapeutic Potential of MM-54: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of MM-54, a competitive antagonist of the apelin receptor (APJ). This guide synthesizes the current understanding of MM-54's mechanism of action, its therapeutic potential demonstrated in preclinical models, and detailed experimental protocols utilized in its characterization.
Core Compound Activity
MM-54 is a potent and selective competitive antagonist of the apelin receptor (APJ), also known as APLNR. It effectively inhibits the binding of the endogenous ligand apelin and subsequent receptor activation.[1] This antagonism has been quantified in various assays, demonstrating its potential for therapeutic intervention in pathologies where the Apelin/APJ signaling axis is dysregulated, such as in certain cancers.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for MM-54's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 93 nM | Not specified | [1] |
| Apelin Binding Inhibition | >95% at 10 µM | APLNR-expressing cells | [1] |
| In Vivo Efficacy | 2 mg/kg, intraperitoneal injection, bi-weekly for 4 weeks | Glioblastoma mouse xenograft model | [1][2] |
Mechanism of Action: Targeting the Apelin/APJ Signaling Pathway
The Apelin/APJ signaling pathway is a critical regulator of various physiological processes, and its dysregulation has been implicated in the progression of cancers like glioblastoma.[3][4] In the context of glioblastoma, endothelial cells within the tumor microenvironment secrete apelin, which then acts on APJ expressed by glioblastoma stem-like cells (GSCs).[2] This interaction promotes GSC expansion and tumor growth.[2] MM-54 exerts its therapeutic effect by competitively binding to APJ, thereby blocking apelin-mediated signaling. This inhibition has been shown to disrupt the supportive vascular niche for GSCs.[2]
Apelin/APJ Signaling Pathway in Glioblastoma
The following diagram illustrates the proposed signaling pathway of the Apelin/APJ axis in glioblastoma and the inhibitory action of MM-54.
Preclinical Efficacy in Glioblastoma Models
MM-54 has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][2] In an orthotopic mouse xenograft model using glioblastoma patient-derived cells, administration of MM-54 led to a reduction in tumor expansion and an increase in the survival of the tumor-bearing mice.[2][5] Notably, these anti-tumor effects were achieved with no obvious signs of toxicity at the effective dose.[1][5]
Experimental Workflow for In Vivo Glioblastoma Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of MM-54 in a glioblastoma mouse model.
Detailed Experimental Protocols
A critical component of translational research is the ability to replicate and build upon previous findings. The following sections provide detailed methodologies for key experiments cited in the characterization of MM-54.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of MM-54 to the apelin receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor (APJ) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in a binding buffer.
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled apelin peptide (e.g., [125I]-Apelin-13) to each well.
-
Add increasing concentrations of unlabeled MM-54 to compete with the radioligand for binding to the receptor.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the concentration of MM-54 that inhibits 50% of the specific binding of the radioligand (IC50).
In Vivo Orthotopic Glioblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of MM-54 in a setting that mimics the human disease.
-
Animal Model: Immunocompromised mice (e.g., female nude mice) are used to prevent rejection of the human tumor cells.
-
Cell Preparation: Glioblastoma patient-derived stem-like cells (GSCs) are cultured as neurospheres in a serum-free medium. Prior to injection, the neurospheres are dissociated into a single-cell suspension.
-
Intracranial Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a defined number of GSCs (e.g., 1 x 105 cells) in a small volume (e.g., 2-5 µL) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and suture the scalp incision.
-
-
Treatment Protocol:
-
Allow the tumors to establish for a defined period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer MM-54 (e.g., 2 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection according to a predetermined schedule (e.g., three times a week).[2]
-
-
Monitoring and Endpoint:
-
Monitor the health and body weight of the mice regularly.
-
If the GSCs are engineered to express a reporter gene (e.g., luciferase), tumor growth can be non-invasively monitored using bioluminescence imaging.
-
The primary endpoint is typically survival, with mice being euthanized when they exhibit neurological symptoms or significant weight loss.
-
At the endpoint, brains can be harvested for histological and immunohistochemical analysis to assess tumor size and other pathological features.
-
Conclusion
MM-54 presents a promising therapeutic strategy for the treatment of glioblastoma by targeting the Apelin/APJ signaling axis, a key pathway in tumor progression. The data summarized in this guide highlight its potent and selective antagonist activity and its efficacy in preclinical models. The detailed experimental protocols provided herein are intended to facilitate further research and development of MM-54 and other apelin receptor antagonists as novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Apelin in glioblastoma: A dual target for tumor and vascular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]
MM 54 in Cardiovascular and Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ), a G protein-coupled receptor that has emerged as a critical regulator in cardiovascular and metabolic physiology.[1][2] With a half-maximal inhibitory concentration (IC50) of 93 nM, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of the apelin/APJ system.[1] Disturbances in this system are linked to a variety of disorders, including heart failure, hypertension, and metabolic syndrome, making APJ a promising therapeutic target.[3][4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and the broader context of the apelin/APJ signaling pathway in cardiovascular and metabolic research.
Core Properties of this compound
This compound acts by competitively binding to the apelin receptor, thereby blocking the binding of its endogenous ligands, apelin and elabela.[2] This antagonism inhibits the downstream signaling cascades initiated by APJ activation. The selectivity and potency of this compound make it a suitable compound for in vitro and in vivo studies aimed at elucidating the function of the apelin/APJ axis.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects observed in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 93 nM | CHO-K1 cells expressing human APJ | [1] |
| Ki | 82 nM | CHO-K1 cells expressing human APJ | |
| Apelin Binding Inhibition | >95% at 10 µM | CHO-K1 cells expressing human APJ | [1] |
Table 2: In Vivo Effects of this compound on Cardiovascular and Metabolic Parameters in a Glioblastoma Mouse Model
| Parameter | Dosage | Animal Model | Observation | Reference |
| Cardiac Frequency | 2 mg/kg, i.p., bi-weekly | Tumor-bearing nude mice | No significant alteration | [7] |
| Blood Pressure | 2 mg/kg, i.p., bi-weekly | Tumor-bearing nude mice | No significant alteration | [7] |
| Glycemic Index | 2 mg/kg, i.p., bi-weekly | Tumor-bearing nude mice | No significant alteration | [7] |
The Apelin/APJ Signaling Pathway
The apelin receptor is a class A G protein-coupled receptor that, upon activation by its endogenous ligands, couples to multiple intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of the antagonist this compound.
Key Signaling Cascades
-
Gαi-Mediated Pathway: Activation of APJ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is implicated in the positive inotropic effects of apelin on the heart.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: APJ activation can also stimulate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC. This pathway is involved in various cellular responses, including cell proliferation and migration.
-
PI3K/Akt and MAPK/ERK Pathways: The apelin/APJ system can activate the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for cell survival, growth, and angiogenesis.[5]
-
β-Arrestin Pathway: Upon ligand binding, β-arrestins are recruited to the apelin receptor, leading to its internalization and desensitization. β-arrestin can also initiate its own signaling cascades, independent of G proteins.
By blocking the initial ligand-binding step, this compound is expected to inhibit all of these downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Apelin pathway in cardiovascular, kidney, and metabolic diseases: Therapeutic role of apelin analogs and apelin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 6. Targeting Apelinergic System in Cardiometabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MM 54 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the hypothetical anti-cancer agent, MM 54, in mouse models of cancer. The following sections detail the necessary procedures for preparing and administering this compound, establishing tumor models, and monitoring therapeutic response. The protocols are designed to be adapted to specific experimental needs and are based on established methodologies in preclinical cancer research.
Data Presentation
Table 1: Hypothetical this compound Dosage and Administration Details
| Parameter | Description |
| Drug Name | This compound |
| Formulation | 10 mg/mL solution in a vehicle of 10% DMA, 1:1 PEG 400:Cremophor, and 90% PBS |
| Route of Administration | Intraperitoneal (IP) Injection |
| Dosage Range | 1 - 10 mg/kg body weight |
| Dosing Frequency | Every other day for 28 days |
| Mouse Strain | C57BL/6 or immunodeficient (e.g., NSG) |
| Tumor Model | Syngeneic (e.g., B16F10 melanoma) or Patient-Derived Xenograft (PDX) |
Table 2: Tumor Growth Monitoring and Endpoint Criteria
| Monitoring Parameter | Method | Frequency | Endpoint Criteria |
| Tumor Volume | Caliper Measurement (Volume = 0.5 x Length x Width²) | Twice weekly | Tumor volume > 2000 mm³ |
| Body Weight | Digital Scale | Twice weekly | > 20% weight loss |
| Clinical Signs | Visual Observation (e.g., posture, activity, grooming) | Daily | Signs of distress (hunching, lethargy, etc.) |
| Metastasis | In vivo imaging (e.g., bioluminescence) or histology | End of study | Detection of distant metastases |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of a stock solution and the final dosing solution of this compound.
Materials:
-
This compound compound
-
N,N-Dimethylacetamide (DMA)
-
PEG 400
-
Cremophor
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the inhibitor stock (100 mg/mL): Dissolve 100 mg of this compound in 1 mL of DMA. Vortex until fully dissolved.
-
Prepare the vehicle stock: Mix PEG 400 and Cremophor in a 1:1 ratio.
-
Prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse): a. Calculate the required volume of this compound stock. For a 20g mouse, the dose is 0.2 mg. This requires 2 µL of the 100 mg/mL stock. b. In a sterile microcentrifuge tube, mix the required volume of the inhibitor stock with the 1:1 PEG 400:Cremophor mixture to constitute 10% of the final injection volume. c. Add sterile PBS to bring the solution to the final desired injection volume (typically 100-200 µL), constituting the remaining 90%.[1] d. Vortex the final solution thoroughly before administration. Prepare fresh on the day of injection.[1]
Subcutaneous Tumor Cell Inoculation
This protocol outlines the procedure for establishing subcutaneous tumors in mice.
Materials:
-
Cancer cell line (e.g., B16F10)
-
Complete cell culture medium
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (23-25 gauge)
-
Anesthetic (e.g., ketamine/xylazine)
-
Electric razor or clippers
-
(Optional) Matrigel
Procedure:
-
Cell Preparation: a. Culture cancer cells to 70-90% confluency.[2] b. Harvest cells by trypsinization and wash with complete medium. c. Resuspend the cell pellet in sterile HBSS or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). d. (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Animal Preparation and Inoculation: a. Anesthetize the mouse using an approved protocol. b. Shave the flank of the mouse where the tumor will be injected.[3] c. Draw the cell suspension into a 1 mL syringe with a 23-25 gauge needle. d. Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body. Be careful not to puncture the peritoneal cavity.[2][3] e. Inject the cell suspension (typically 100-200 µL).[3] f. Slowly withdraw the needle to prevent leakage of the cell suspension.[3] g. Monitor the mouse until it has fully recovered from anesthesia.
In Vivo Administration of this compound
This protocol describes the intraperitoneal injection of the prepared this compound formulation.
Materials:
-
Prepared this compound dosing solution
-
Syringes (1 mL) and needles (25-27 gauge)
-
Mouse restraint device
Procedure:
-
Preparation: a. Gently mix the this compound dosing solution. b. Draw the calculated volume of the solution into a 1 mL syringe.
-
Injection: a. Properly restrain the mouse, exposing the abdomen. b. Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. d. Inject the solution into the peritoneal cavity. e. Withdraw the needle and return the mouse to its cage. f. Monitor the mouse for any immediate adverse reactions.
Visualizations
Caption: Experimental workflow for this compound in vivo administration in a murine tumor model.
Caption: Hypothetical signaling pathway of this compound leading to apoptosis and reduced proliferation.
References
Determining the Effective Dose of MM-54 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-54 is a competitive antagonist of the apelin receptor (APJ), also known as APLNR. The apelin/APJ signaling pathway has been implicated in various physiological and pathological processes, including angiogenesis and tumor growth. In the context of oncology, particularly glioblastoma (GBM), this pathway has emerged as a promising therapeutic target. Inhibition of APJ signaling by MM-54 has been shown to possess anti-tumor activity in preclinical xenograft models, making it a compound of interest for further investigation.
These application notes provide a comprehensive overview and detailed protocols for determining the effective dose of MM-54 in xenograft models of glioblastoma, based on published preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo efficacy studies with this compound.
Mechanism of Action and Signaling Pathway
MM-54 functions by selectively binding to the apelin receptor (APJ), a G-protein coupled receptor, with a reported IC50 of 93 nM.[1] This binding competitively inhibits the interaction of apelin, the endogenous ligand, with the receptor, thereby blocking the activation of downstream signaling cascades. The apelin/APJ system is known to activate pathways such as PI3K/Akt/mTOR and Raf/ERK1/2, which are crucial for cell proliferation, survival, and angiogenesis. By antagonizing the APJ receptor, MM-54 disrupts these pro-tumorigenic signals.
Figure 1: Simplified Apelin/APJ Signaling Pathway and Inhibition by MM-54.
Effective Dose of MM-54 in Glioblastoma Xenograft Models
Preclinical studies have identified an effective dose of MM-54 in suppressing tumor growth in glioblastoma xenograft models.
Summary of In Vivo Efficacy Data
| Parameter | Value | Reference |
| Drug | MM-54 | [1] |
| Cancer Model | Glioblastoma (GSC#9 cell line) | [1] |
| Animal Model | Nude mice | [1] |
| Effective Dose | 2 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | Bi-weekly for 4 weeks | [1] |
| Observed Effects | Reduced tumor progression | [1] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering MM-54 to evaluate its anti-tumor efficacy. These protocols are based on methodologies reported in the literature for glioblastoma xenografts.
Cell Culture of Glioblastoma Stem Cells (GSC#9)
-
Cell Line: GSC#9 (Glioblastoma stem-like cells)
-
Culture Medium: Serum-free medium supplemented with B-27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells are grown as neurospheres and are dissociated for passaging.
Ectopic (Subcutaneous) Xenograft Model Protocol
This model is useful for assessing the effect of MM-54 on tumor growth in a non-orthotopic location, which allows for easier tumor measurement.
Figure 2: Workflow for the Ectopic Glioblastoma Xenograft Study.
Methodology:
-
Animal Model: Immunocompromised nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Implantation:
-
Harvest GSC#9 cells during their exponential growth phase.
-
Prepare a single-cell suspension in sterile, serum-free medium or PBS.
-
Inject 5 x 10^5 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. In the referenced study, treatment began at week 4 post-implantation.
-
Measure tumor dimensions with calipers at least once a week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Preparation and Administration:
-
MM-54 Formulation: Prepare a stock solution of MM-54 in a suitable vehicle (e.g., DMSO) and dilute further with saline or PBS for injection. Note: The exact vehicle composition should be optimized for solubility and animal tolerance.
-
Dosing: Administer a 2 mg/kg dose of MM-54 via intraperitoneal injection.
-
Control Group: Administer the vehicle solution to the control group.
-
Schedule: Treat the mice bi-weekly for the duration of the study (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume throughout the treatment period.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry for proliferation and apoptosis markers).
-
Orthotopic (Intracranial) Xenograft Model Protocol
This model more accurately recapitulates the tumor microenvironment of glioblastoma and is crucial for assessing the efficacy of a drug in a clinically relevant setting.
Methodology:
-
Animal Model: Immunocompromised nude mice.
-
Cell Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull over the desired injection site (e.g., the striatum).
-
Stereotactically inject 1 x 10^5 GSC#9 cells in a small volume (e.g., 2-5 µL) into the brain parenchyma.
-
-
Treatment and Monitoring:
-
Allow the tumors to establish for a set period (e.g., 3 weeks).
-
Administer MM-54 (2 mg/kg) or vehicle via intraperitoneal injection three times a week.
-
Monitor the mice for the development of neurological symptoms and record their body weight regularly.
-
-
Endpoint Analysis:
-
The primary endpoint for this model is typically overall survival.
-
Record the date of euthanasia due to tumor-related morbidity.
-
At the time of sacrifice, perfuse the animals and collect the brains for histological analysis (e.g., H&E staining) to confirm tumor presence and size.
-
Data Presentation and Interpretation
Quantitative data from these studies should be meticulously recorded and analyzed.
Table 1: Example of Tumor Growth Data Presentation (Ectopic Model)
| Time Point | Mean Tumor Volume (mm³) ± SEM (Vehicle Control) | Mean Tumor Volume (mm³) ± SEM (MM-54, 2 mg/kg) | % Tumor Growth Inhibition |
| Week 4 | Value | Value | 0 |
| Week 5 | Value | Value | Calculated Value |
| Week 6 | Value | Value | Calculated Value |
| Week 7 | Value | Value | Calculated Value |
| Week 8 | Value | Value | Calculated Value |
| Week 9 | Value | Value | Calculated Value |
| Week 10 | Value | Value | Calculated Value |
| Week 11 | Value | Value | Calculated Value |
Note: Specific values should be obtained from experimental data.
Table 2: Example of Survival Data Presentation (Orthotopic Model)
| Treatment Group | Median Survival (days) | % Increase in Lifespan | p-value |
| Vehicle Control | Value | - | - |
| MM-54 (2 mg/kg) | Value | Calculated Value | Value |
Note: Statistical analysis (e.g., Log-rank test for survival data) is essential for data interpretation.
Conclusion
The protocols and data presented provide a framework for investigating the in vivo efficacy of the APJ antagonist, MM-54. The effective dose of 2 mg/kg has shown promise in reducing tumor progression in glioblastoma xenograft models. Researchers utilizing these protocols should ensure careful adherence to methodology and rigorous data analysis to validate and expand upon these findings. Further studies may explore dose-response relationships, alternative dosing schedules, and combination therapies to fully elucidate the therapeutic potential of MM-54.
References
Application Notes and Protocols for MM 54: A Competitive Apelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cardiovascular function, angiogenesis, and cancer.[1][2] As a valuable research tool, proper handling and application of this compound in in vitro assays are crucial for obtaining accurate and reproducible results. These application notes provide detailed information on the solubility and preparation of this compound, along with comprehensive protocols for its use in key in vitro assays.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 1737.15 g/mol | [2] |
| IC₅₀ | 93 nM | [1][2] |
| Kᵢ | 82 nM | [2] |
| Solubility | Soluble to 2 mg/mL in water | [2] |
| Storage | Store at -20°C | [2] |
Note on Solubility: While solubility in water has been reported, for cell-based assays, it is common to prepare stock solutions in organic solvents like dimethyl sulfoxide (DMSO) to enhance solubility and ease of dilution into aqueous media.[3][4] It is recommended to first attempt solubilization in water. If challenges arise, DMSO can be used. For peptides, a common practice is to reconstitute in a small amount of DMSO to create a concentrated stock, which is then further diluted in aqueous buffers or cell culture media for the final working concentration. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 1 mM stock solution using the following formula: Mass (mg) = Desired Volume (mL) x 1 mM x 1737.15 g/mol / 1000
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Aqueous Stock: Add the required volume of sterile, nuclease-free water to the tube containing the this compound powder. Vortex gently until the powder is completely dissolved. If solubility is an issue, proceed to the DMSO stock preparation.
-
DMSO Stock: Add the required volume of high-purity DMSO to the tube containing the this compound powder. Vortex gently until the powder is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Apelin Receptor (APJ) Signaling Pathway
This compound exerts its antagonistic effect by blocking the binding of apelin to its receptor, APJ. This inhibition modulates downstream signaling cascades. The following diagram illustrates the canonical apelin/APJ signaling pathway.
Caption: Apelin Receptor (APJ) Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the apelin receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Competitive Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human apelin receptor (e.g., CHO-K1-APJ).
-
Radiolabeled apelin peptide (e.g., [¹²⁵I]-Apelin-13).
-
This compound stock solution.
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in binding buffer to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (protein concentration to be optimized).
-
50 µL of radiolabeled apelin at a fixed concentration (typically at or below its K₋).
-
50 µL of this compound dilution or binding buffer (for total binding) or a high concentration of unlabeled apelin (for non-specific binding).
-
50 µL of binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Functional Antagonist Assay: cAMP Accumulation
This assay measures the ability of this compound to block the apelin-induced inhibition of forskolin-stimulated cAMP production in cells expressing the apelin receptor.
Workflow Diagram:
Caption: Functional Antagonist Assay Workflow (cAMP).
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor (CHO-K1-APJ).
-
Cell culture medium.
-
This compound stock solution.
-
Apelin peptide (agonist).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed CHO-K1-APJ cells into a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in assay buffer for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of apelin (e.g., EC₈₀) and a fixed concentration of forskolin to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a relevant cell line, such as glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U87-MG).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ for cytotoxicity.
Conclusion
These application notes provide a comprehensive guide for the effective use of this compound in in vitro research. By following these protocols, researchers can confidently investigate the role of the apelin/APJ system in their specific models and further elucidate the therapeutic potential of targeting this pathway. As with any experimental procedure, optimization of specific parameters may be necessary for different cell lines and assay conditions.
References
Application Notes and Protocols for Glioblastoma Cell Line Experiments
Topic: Analysis and Application of Molecular Agents and Cell Lines in Glioblastoma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following document provides detailed application notes and protocols relevant to glioblastoma (GBM) cell line experiments. As the query "MM 54" did not correspond to a specific, publicly documented agent or cell line, this report focuses on plausible interpretations based on available research: the STAT3 inhibitor SH-4-54 , the TLK1 inhibitor J54 , and the glioblastoma cell line D54 . Each section is designed to provide comprehensive guidance on their use and underlying mechanisms in the context of glioblastoma research.
Section 1: SH-4-54 - A STAT3 Inhibitor for Temozolomide-Resistant Glioblastoma
Application Notes
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in glioblastoma, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2] SH-4-54 is a salicylic acid-based small molecule inhibitor that targets STAT3.[3][4] Its primary mechanism involves blocking the canonical STAT3 signaling pathway.[3] However, in the context of temozolomide (TMZ)-resistant glioblastoma, SH-4-54 has been shown to exert its cytotoxic effects through a non-canonical pathway involving the translocation of STAT3 to the mitochondria (mitoSTAT3).[3]
This induction of mitoSTAT3 by SH-4-54 leads to the negative regulation of mitochondrial-encoded genes, resulting in dysfunction of the oxidative phosphorylation complexes and the mitochondrial respiratory chain.[3] This ultimately triggers apoptosis in TMZ-resistant glioblastoma cells.[3] The ability of SH-4-54 to induce apoptosis in chemoresistant cells makes it a promising agent for overcoming therapeutic resistance in glioblastoma.[5] Studies have also indicated that SH-4-54 can inhibit the growth of glioblastoma in xenograft models and shows greater inhibitory effects against brain cancer stem cells with no observed toxicity in normal fetal astrocytes.[6]
Experimental Protocols
1. Cell Culture and Treatment with SH-4-54
-
Cell Lines: Temozolomide-resistant human glioblastoma cell lines (e.g., T98G, U87MG).
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
SH-4-54 Preparation: Dissolve SH-4-54 in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture media to achieve the desired final concentrations for treatment.
-
Treatment Protocol:
-
Seed glioblastoma cells in 6-well or 96-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of SH-4-54 or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
After treatment with SH-4-54, harvest the cells by trypsinization.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
3. Western Blot for STAT3 and Mitochondrial Proteins
-
Lyse SH-4-54-treated cells in RIPA buffer to extract total protein, or perform mitochondrial fractionation to isolate mitochondrial proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), and mitochondrial respiratory chain complex subunits.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
| Parameter | Cell Line(s) | Value/Effect | Reference |
| IC30 | SW480 (Colorectal Cancer) | 4.895 ± 0.449 µmol/L | [6] |
| IC50 | SW480 (Colorectal Cancer) | 6.751 ± 0.821 µmol/L | [6] |
| IC30 | LoVo (Colorectal Cancer) | 3.122 ± 0.315 µmol/L | [6] |
| IC50 | LoVo (Colorectal Cancer) | 5.151 ± 0.551 µmol/L | [6] |
| In Vivo Dosage | Nude mice with colorectal cancer xenografts | 10 mg/kg intraperitoneally | [6] |
| General Effect | TMZ-resistant GBM cells | Triggers apoptosis | [3] |
| Mechanism | TMZ-resistant GBM cells | Induces mitochondrial STAT3 translocation and respiratory chain dysfunction | [3] |
Note: Specific IC50 values for SH-4-54 in glioblastoma cell lines were not available in the provided search results. The data from colorectal cancer cell lines is included for reference.
Signaling Pathway Diagram
Caption: SH-4-54 inhibits canonical and promotes non-canonical STAT3 signaling in GBM.
Section 2: J54 - A TLK1 Inhibitor for Overcoming Temozolomide Resistance
Application Notes
Tousled-like kinase 1 (TLK1) is a DNA repair protein that is often found at elevated levels in temozolomide (TMZ)-resistant glioblastoma cells.[7][8] TLK1 plays a crucial role in repairing DNA damage induced by chemotherapeutic agents like TMZ, thereby promoting the survival of cancer cells. The molecule J54 is an in-house developed small molecule inhibitor of TLK1.[9]
By inhibiting TLK1, J54 cripples the ability of TMZ-resistant glioblastoma cells to repair their DNA, leading to the accumulation of DNA damage, genomic instability, and ultimately, cell death.[9] The inhibition of TLK1 by J54 not only enhances the cytotoxic effects of TMZ but has also been shown to reduce cell migration and invasion, suggesting a role in preventing metastasis.[8] J54 disrupts the entire DNA repair network by affecting TLK1 and its downstream partners.[9] This makes TLK1 a promising therapeutic target to combat TMZ resistance in glioblastoma, and J54 a potential candidate for sensitizing resistant tumors to standard chemotherapy.[7]
Experimental Protocols
1. Cell-Based Model of TMZ Resistance
-
To generate TMZ-resistant glioblastoma cells, expose a parental glioblastoma cell line (e.g., U87MG) to intermittently increasing concentrations of TMZ over a period of several months (e.g., six months).[8]
-
Confirm resistance by assessing the survival of the cells at higher concentrations of TMZ compared to the parental cell line.
2. Combination Treatment with J54 and TMZ
-
Seed both parental and TMZ-resistant glioblastoma cells in 96-well plates.
-
Treat the cells with J54 alone, TMZ alone, or a combination of both at various concentrations.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an MTS or MTT assay to determine the cytotoxic and potential synergistic effects.
3. Colony Formation Assay
-
Treat glioblastoma cells with J54, TMZ, or a combination of both for a specified period.
-
After treatment, seed a low density of cells in 6-well plates and allow them to grow for 10-14 days, replacing the medium as needed.
-
Fix and stain the resulting colonies with crystal violet.
-
Count the number of colonies to assess the long-term effects of the treatments on cell survival and proliferation.
4. Cell Migration and Invasion Assays
-
Wound Healing Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer with a pipette tip.
-
Treat the cells with J54 and monitor the closure of the wound over time using microscopy.
-
-
Transwell Invasion Assay:
-
Seed cells in the upper chamber of a Matrigel-coated Transwell insert in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Include J54 in the medium of both chambers.
-
After incubation, remove non-invading cells from the top of the insert, and fix and stain the cells that have invaded through the Matrigel to the bottom of the insert.
-
Quantify the number of invaded cells.
-
Quantitative Data
| Parameter | Cell Line(s) | Effect of J54 Treatment | Reference |
| Cell Viability | TMZ-resistant GBM cells | Enhanced cytotoxicity | [7][8] |
| DNA Repair | TMZ-resistant GBM cells | Crippled the ability to repair DNA, leading to damaged genome integrity | [9] |
| Cell Death | TMZ-resistant GBM cells | Triggered cell death | [9] |
| Cell Migration | TMZ-resistant GBM cells | Reduced cell migration | [7][8] |
| Cell Invasion | TMZ-resistant GBM cells | Reduced cell invasion | [7][8] |
Signaling Pathway and Experimental Workflow Diagram
Caption: Experimental workflow and mechanism of J54 in TMZ-resistant glioblastoma.
Section 3: D54 (H54) Glioblastoma Cell Line
Application Notes
The D54 cell line, also known as H54, is a commonly studied human glioblastoma cell line.[10] It was established from a surgical resection of a glioblastoma multiforme (WHO Grade IV) tumor from a 36-year-old Caucasian female.[10] These cells are of an astrocyte lineage and exhibit an abnormal karyotype.[10] D54 cells grow as an adherent monolayer and can form foci at high density.[10] It is important to note that the D54MG cell line has been reported as being a derivative of the A-172 cell line.[11]
Protocol for Culture and Maintenance of D54 Cells
1. Media Preparation
-
Base Medium: 1X Zinc Option Media (prepared from Gibco Improved MEM Zinc Option Media 5X Concentrate).[10]
-
Supplements (per liter of base medium):
2. Cell Culture
-
Grow D54 cells in T-75 flasks or culture dishes.[10]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cells grow as an adherent monolayer. At high confluency (>50%), they will form foci of piled-up cells.[10]
-
Change the medium when it turns orange or yellow, which indicates a drop in pH due to high cell density.[10]
3. Passaging Cells
-
Passage the cells when the monolayer reaches approximately 80% confluency.[10]
-
Aspirate the culture medium. A wash with PBS is not necessary.[10]
-
Add 0.1% Trypsin/EDTA and incubate at 37°C for 5-10 minutes, or until the cells detach.[10]
-
Neutralize the trypsin with fresh culture medium and gently pipette to create a single-cell suspension.
-
Seed new flasks or dishes at a split ratio of 1:10 to 1:20.[10]
4. Cryopreservation and Recovery
-
Freezing:
-
Harvest cells as for passaging and pellet them by centrifugation.
-
Resuspend the cell pellet at a density of 1 x 10^6 cells/mL in freezing medium (Zinc Option medium with 50% FBS and 20.5% DMSO).[10]
-
Transfer the cell suspension to cryovials.
-
Freeze the cells at a rate of -1°C/minute and then store them in the vapor phase of liquid nitrogen.[10]
-
-
Thawing:
Cell Line Characteristics
| Characteristic | Description | Reference |
| Cell Line Name | D54 (also known as H54) | [10] |
| Origin | Surgical resection of a glioblastoma multiforme (WHO Grade IV) | [10] |
| Donor Information | 36-year-old Caucasian female | [10] |
| Cell of Origin | Astrocyte | [10] |
| Karyotype | Abnormal | [10] |
| Growth Properties | Adherent monolayer, forms foci at high density | [10] |
| Doubling Time | 40.0 ± 3.6 hours (serum-supplemented media) | [11] |
| Note on Authenticity | Reported to be a derivative of the A-172 cell line | [11] |
Experimental Workflow Diagram
Caption: General workflow for the culture and maintenance of the D54 glioblastoma cell line.
References
- 1. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of STAT3 in the pathogenesis and treatment of glioblastoma [frontiersin.org]
- 5. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLK1 as a Druggable Target in TMZ-Resistant Glioblastoma: Evaluating Small Molecule as a Promising Drug Candidate [ouci.dntb.gov.ua]
- 8. TLK1 as a therapeutic target in TMZ resistant glioblastoma using small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Press Release:Press Information Bureau [pib.gov.in]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Cellosaurus cell line D-54MG (CVCL_5735) [cellosaurus.org]
Application Notes and Protocols for Studying the Anti-Tumor Effects of MM 54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-tumor properties of the experimental compound MM 54. The protocols outlined below detail established in vitro and in vivo methodologies to characterize its mechanism of action and therapeutic potential.
Part 1: In Vitro Evaluation of this compound's Anti-Tumor Activity
In vitro assays are fundamental for the initial screening and characterization of anti-cancer compounds.[1][2][3][4] These studies provide insights into the direct effects of this compound on cancer cells, including its impact on cell viability, proliferation, and the induction of cell death.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Data Presentation: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | [Insert Value] |
| A549 | Lung Cancer | 48 | [Insert Value] |
| HCT116 | Colon Cancer | 48 | [Insert Value] |
| U87 MG | Glioblastoma | 48 | [Insert Value] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with this compound at the determined IC₅₀ concentration for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.[11]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[10][11][12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10][11] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Data Presentation: Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HCT116 | Vehicle Control | [Insert Value] | [Insert Value] |
| HCT116 | This compound (IC₅₀) | [Insert Value] | [Insert Value] |
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] Anti-tumor agents often induce cell cycle arrest at specific checkpoints.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[14][15][16][17] Incubate for at least 30 minutes on ice.[14][16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14][15][16] The RNase A ensures that only DNA is stained.[14][15]
-
Incubation: Incubate for 5-10 minutes at room temperature.[14][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[14]
Data Presentation: Cell Cycle Distribution after this compound Treatment
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| HCT116 | This compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] |
Part 2: Investigation of Molecular Mechanisms
Understanding the molecular pathways affected by this compound is crucial for its development as a targeted therapy. Western blotting is a key technique to analyze changes in protein expression and activation within critical signaling cascades.[18]
Western Blot Analysis of Signaling Pathways
This technique is used to detect specific proteins in a sample and can provide insights into the activation or inhibition of signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/AKT).[19][20]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer and separate them by size using polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[21][22]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of ERK and AKT, p53, caspases) overnight at 4°C.[20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]
Data Presentation: Relative Protein Expression/Activation
| Target Protein | Treatment | Fold Change vs. Control |
| p-ERK/Total ERK | This compound (IC₅₀) | [Insert Value] |
| p-AKT/Total AKT | This compound (IC₅₀) | [Insert Value] |
| Cleaved Caspase-3 | This compound (IC₅₀) | [Insert Value] |
Part 3: In Vivo Assessment of Anti-Tumor Efficacy
In vivo studies using animal models are essential to evaluate the therapeutic efficacy and safety of this compound in a more complex biological system.[23] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model.[24]
Human Tumor Xenograft Model
This model assesses the ability of this compound to inhibit tumor growth in a living organism.
Experimental Protocol: Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[25][26]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize the mice into treatment and control groups.[27]
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle. Dosing schedules can vary (e.g., daily, every three days).[27]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).[25] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation: Tumor Growth Inhibition by this compound
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | [Insert Value] | N/A |
| This compound (X mg/kg) | [Insert Value] | [Insert Value] |
Part 4: Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: In Vitro Experimental Workflow for this compound Evaluation.
Caption: In Vivo Xenograft Study Workflow.
Caption: Hypothesized PI3K/AKT Signaling Pathway Inhibition by this compound.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. noblelifesci.com [noblelifesci.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BiTE® Xenograft Protocol [protocols.io]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 27. JCI - Small molecules that disrupt RAD54-BLM interaction hamper tumor proliferation in colon cancer chemoresistance models [jci.org]
Application Notes and Protocols: MM 54 for Long-Term In Vivo Studies
Introduction
MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ or APLNR), with an IC50 of 93 nM.[1] By inhibiting the binding of the endogenous ligand apelin to the APJ receptor, this compound effectively blocks downstream signaling pathways. This inhibitory action has demonstrated significant anti-tumor activity in preclinical models, particularly in glioblastoma, where it has been shown to reduce tumor progression without obvious toxicity.[1] These application notes provide a summary of the treatment schedule for this compound in long-term in vivo studies and offer detailed protocols for its use in preclinical cancer research.
Quantitative Data Summary
The following table summarizes the established treatment schedule and observed effects of this compound in a long-term in vivo glioblastoma model.
| Parameter | Details | Reference |
| Molecule | This compound (APJ Antagonist) | [1] |
| Animal Model | Tumor-bearing nude mice (Glioblastoma) | [1] |
| Dosage | 2 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Frequency | Bi-weekly (once every two weeks) | [1] |
| Treatment Duration | 4 weeks | [1] |
| Observed Outcome | Reduced tumor progression | [1] |
| Toxicity | No obvious toxicity observed | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated.
References
Application Notes and Protocols: Utilizing MM 54 in Combination with Temozolomide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a poor prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with the alkylating agent temozolomide (TMZ). A significant challenge in GBM treatment is the development of resistance to TMZ. This document provides detailed application notes and protocols for the preclinical investigation of a novel combination therapy: the apelin receptor (APJ) antagonist, MM 54, used in conjunction with temozolomide.
This compound is a competitive antagonist of the apelin receptor (APJ), with an IC50 of 93 nM. The apelin/APJ signaling pathway has been implicated in the regulation of glioblastoma stem-like cells (GSCs), which are known to contribute to tumor progression and therapeutic resistance. Pharmacological targeting of this pathway has been shown to impair glioblastoma growth.
Temozolomide (TMZ) is an oral alkylating agent that methylates DNA, primarily at the N-7 or O-6 positions of guanine residues.[1] This DNA damage triggers cell death in rapidly dividing tumor cells.[1][2] However, the efficacy of TMZ is often limited by the expression of the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the O-6 position of guanine, thereby repairing the DNA damage and leading to resistance.
The rationale for combining this compound with temozolomide stems from the potential of this compound to target the GSC population, including those that are resistant to temozolomide. Research suggests that the apelin/APJ signaling pathway sustains the expansion of GSCs, and its inhibition could therefore compromise a key mechanism of tumor survival and recurrence. A study by Harford-Wright et al. (2017) demonstrated that pharmacological inhibition of the apelin receptor with this compound can impair the in vitro expansion of temozolomide-resistant GSCs, providing a strong basis for investigating this combination therapy.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioblastoma Stem-like Cells (GSCs)
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| GSC #1 | This compound | 2, 20, 100 | Dose-dependent decrease in cell viability | [3] |
| GSC #4 | This compound | 2, 20, 100 | Dose-dependent decrease in cell viability | [3] |
| GSC #9 | This compound | 2, 20, 100 | Dose-dependent decrease in cell viability | [3] |
| GSC #12 | This compound | 2, 20, 100 | Dose-dependent decrease in cell viability | [3] |
| TMZ-resistant GSCs | This compound | Not specified | Impaired expansion | [3] |
Note: Specific quantitative data on the percentage of viability reduction was not provided in the source material, but a clear dose-dependent effect was reported.
Table 2: Proposed In Vitro Combination Study Parameters
| Parameter | Description | Recommended Range/Method |
| Cell Lines | TMZ-sensitive and TMZ-resistant GBM cell lines | e.g., U87, A172 (sensitive); T98G (resistant) |
| This compound Concentrations | Based on IC50 and previous studies | 10 nM - 100 µM |
| Temozolomide Concentrations | Based on established IC50 values for cell lines | 10 µM - 500 µM |
| Treatment Schedule | Sequential vs. Concurrent | Test both: this compound pre-treatment followed by TMZ, and co-administration |
| Synergy Analysis | Quantitative assessment of drug interaction | Chou-Talalay method (Combination Index) |
| Readouts | Cell viability, apoptosis, cell cycle | MTT/MTS assay, Annexin V/PI staining, Flow cytometry |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between this compound and Temozolomide
Objective: To determine if this compound and temozolomide exhibit synergistic, additive, or antagonistic effects on the proliferation of glioblastoma cells in vitro.
Materials:
-
TMZ-sensitive (e.g., U87, A172) and TMZ-resistant (e.g., T98G) glioblastoma cell lines
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and temozolomide in complete culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound alone or temozolomide alone.
-
Combination Treatment (Concurrent): Treat cells with a combination of this compound and temozolomide at fixed concentration ratios (e.g., based on their respective IC50 values).
-
Combination Treatment (Sequential): Pre-treat cells with this compound for a specified duration (e.g., 24 hours) before adding temozolomide.
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (DMSO).
-
Determine the IC50 values for this compound and temozolomide.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Evaluation of this compound and Temozolomide Combination in a Glioblastoma Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound and temozolomide, alone and in combination, in a murine orthotopic xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
TMZ-resistant glioblastoma cells (e.g., T98G) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
This compound
-
Temozolomide
-
Vehicle solutions for drug administration
-
Bioluminescence imaging system
Methodology:
-
Tumor Cell Implantation: Stereotactically implant luciferase-expressing TMZ-resistant glioblastoma cells into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment Groups: Once tumors are established (as determined by imaging), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 2 mg/kg, intraperitoneal injection, bi-weekly)
-
Group 3: Temozolomide alone (e.g., 5-10 mg/kg, oral gavage, 5 consecutive days per week)
-
Group 4: this compound + Temozolomide (combination therapy with the same dosing and schedule as the single-agent groups)
-
-
Treatment Administration: Administer treatments according to the assigned groups for a specified duration (e.g., 4 weeks).
-
Efficacy Assessment:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Record animal body weight and monitor for any signs of toxicity.
-
At the end of the study, or when neurological signs become apparent, euthanize the mice.
-
Harvest brains for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).
-
-
Data Analysis:
-
Compare tumor growth rates between the different treatment groups.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Quantify proliferation and apoptosis markers from histological sections.
-
Visualizations
Caption: Mechanism of action of this compound and Temozolomide in glioblastoma.
Caption: Experimental workflow for evaluating this compound and Temozolomide combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Effect of Perampanel and Temozolomide in Human Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing MM.54 Target Engagement with the Apelin Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
MM.54 is a potent and selective competitive antagonist of the Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), with an IC50 of 93 nM. The apelin/APJ signaling system is implicated in a variety of physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis, making it a compelling target for therapeutic intervention in various diseases. Verifying and quantifying the engagement of MM.54 with its target, the Apelin Receptor, is a critical step in preclinical drug development to ensure its mechanism of action and to correlate target occupancy with pharmacological effects.
These application notes provide detailed protocols for several established and advanced techniques to assess the target engagement of MM.54 with the Apelin Receptor. The described methods range from direct binding assays to cell-based functional assays and can be applied in both in vitro and in situ settings.
I. Apelin Receptor Signaling Pathway
The Apelin Receptor (APJ) is activated by the endogenous peptide ligand apelin. This activation initiates a cascade of intracellular signaling events through different G-protein subtypes and β-arrestin pathways. As an antagonist, MM.54 blocks these downstream effects by preventing apelin from binding to the receptor. Understanding this pathway is crucial for designing and interpreting target engagement assays.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for MM.54 and other relevant ligands for the Apelin Receptor.
Table 1: MM.54 Binding Affinity and Potency
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| MM.54 | Radioligand Binding | IC50 | 93 nM | - | |
| MM.54 | Functional (Tumorsphere formation) | Effective Concentration | >95% inhibition at 10 µM | Glioblastoma Stem Cells | |
| MM.54 | Fluorescent Ligand Competition | pKi | 5.24 ± 0.09 | CHO-APLNR |
Table 2: Apelin Receptor Ligand Binding Affinities
| Ligand | Assay Type | Parameter | Value | Cell Line/System | Reference |
| [Pyr1]apelin-13 | Fluorescent Ligand Competition | pKi | 7.51 ± 0.07 | CHO-APLNR | |
| ELA-14 | Fluorescent Ligand Competition | pKi | 6.55 ± 0.08 | CHO-APLNR | |
| F13A (antagonist) | Fluorescent Ligand Competition | pKi | 5.46 | CHO-APLNR | |
| Apelin647 (fluorescent ligand) | Saturation Binding | KD | 78.94 ± 7.02 nM | CHO-APLNR |
III. Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of MM.54 for the Apelin Receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Application Notes and Protocols for MM 54 in Apelin Receptor Downstream Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ/APLNR), a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, including cardiovascular regulation, angiogenesis, and fluid homeostasis.[1][2] As an antagonist, this compound is an invaluable tool for elucidating the downstream signaling cascades initiated by the binding of endogenous ligands like apelin. These application notes provide a comprehensive guide for utilizing this compound to investigate apelin receptor signaling, complete with detailed experimental protocols and data presentation.
Physicochemical Properties and Pharmacokinetics
This compound is a synthetic cyclic peptide with two disulfide bridges, which enhances its stability.[3] It is soluble in water up to 2 mg/mL.[1] For in vivo studies, various formulations can be prepared to achieve higher concentrations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its pharmacological profile.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 82 nM | CHO-K1 cells expressing human apelin receptor | [2] |
| IC50 (cAMP inhibition) | 93 nM | CHO-K1 cells expressing human apelin receptor | [2] |
| pKi (Competition Binding) | 5.24 ± 0.09 | CHO-APLNR cells | [4] |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Parameter | Value | Animal Model | Reference |
| Dosage | 2 mg/kg | Tumour-bearing nude mice | [1] |
| Administration | Intraperitoneal injection, bi-weekly for 4 weeks | Tumour-bearing nude mice | [1] |
| Outcome | Reduced tumor progression | Tumour-bearing nude mice | [1] |
Apelin Receptor Downstream Signaling Pathways
Activation of the apelin receptor by its endogenous ligand, apelin, triggers multiple downstream signaling pathways. This compound can be used to effectively block these pathways, allowing for a detailed investigation of their roles in cellular processes. The primary signaling cascades affected are:
-
Gαi-mediated cAMP Inhibition: The apelin receptor couples to the inhibitory G protein, Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] this compound antagonizes this effect, preventing the apelin-induced decrease in cAMP.[2]
-
β-Arrestin Recruitment: Upon agonist binding, the apelin receptor recruits β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[7][8]
-
PI3K/Akt Pathway: Apelin binding activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[5][9]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another key cascade activated by apelin, playing a role in cell growth and differentiation.[9][10]
Figure 1: Apelin receptor downstream signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study apelin receptor downstream signaling using this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the apelin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apelin Receptors | Tocris Bioscience [tocris.com]
- 3. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands [frontiersin.org]
- 5. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MM 54 peptide stability issues and solutions
Welcome to the technical support center for the MM-54 peptide, also known as Kisspeptin-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of MM-54 and to offer solutions for common issues encountered during its handling and use in experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions regarding the stability of the MM-54 peptide.
Peptide Storage and Handling
Q1: What are the optimal storage conditions for lyophilized MM-54 peptide?
A1: For long-term stability, lyophilized MM-54 peptide should be stored at -20°C or -80°C.[1] When stored under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks, refrigeration at 4°C is acceptable. It is crucial to keep the peptide in a tightly sealed container to protect it from moisture.
Q2: How should I handle the lyophilized powder before reconstitution?
A2: Before opening the vial, it is essential to allow the lyophilized MM-54 peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold peptide, which can introduce moisture and accelerate degradation.
Q3: What is the recommended procedure for reconstituting MM-54?
A3: MM-54 should be reconstituted with a sterile, high-purity solvent. For most applications, sterile, deionized water or a buffer with a slightly acidic pH (e.g., pH 5-6) is recommended. The choice of solvent may depend on the specific experimental requirements. After adding the solvent, gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
Q4: How stable is MM-54 in solution, and what are the best storage conditions for the reconstituted peptide?
A4: Once reconstituted, MM-54 is significantly less stable than in its lyophilized form. For short-term storage (up to a few days), the solution should be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Repeated freezing and thawing can lead to peptide degradation.
| Storage Condition | Lyophilized MM-54 | Reconstituted MM-54 |
| -80°C | Several years | Up to 6 months (aliquoted) |
| -20°C | Several years | Up to 1 month (aliquoted) |
| 4°C | Short-term (weeks) | A few days |
| Room Temperature | Very short-term (days to weeks) | Not recommended (rapid degradation) |
Table 1: General Storage Recommendations for MM-54 Peptide.
Common Stability Issues and Solutions
Q5: My MM-54 peptide solution seems to have lost activity. What are the likely causes?
A5: Loss of biological activity in your MM-54 solution could be due to several factors, including chemical degradation (oxidation, deamidation, hydrolysis) or physical instability (aggregation). The specific amino acid sequence of MM-54 contains residues that are susceptible to these degradation pathways.
Amino Acid Sequence of Human MM-54 (Kisspeptin-54): H-Gly-Thr-Ser-Leu-Ser-Pro-Pro-Pro-Glu-Ser-Ser-Gly-Ser-Arg-Gln-Gln-Pro-Gly-Leu-Ser-Ala-Pro-His-Ser-Arg-Gln-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2
Potential Instability Hotspots in MM-54:
-
Deamidation: The presence of asparagine (Asn) and glutamine (Gln) residues makes the peptide susceptible to deamidation, a common degradation pathway in neutral to alkaline solutions.
-
Oxidation: Tryptophan (Trp) is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at aspartic acid (Asp) and serine (Ser) residues, especially at acidic pH.
-
N-terminal Degradation: Studies on the shorter kisspeptin analogue, KP-10, have shown degradation via the removal of the N-terminal tyrosine.[2] While MM-54 has a different N-terminus (Glycine), enzymatic degradation at this end is a possibility.
-
Proteolytic Cleavage: The "Gly-Leu" sequence within MM-54 can be a target for matrix metalloproteinases (MMPs), leading to cleavage and inactivation.[3]
Q6: I am observing precipitation or cloudiness in my MM-54 solution. What should I do?
A6: Precipitation or cloudiness is likely due to peptide aggregation. This can be triggered by several factors, including high peptide concentration, repeated freeze-thaw cycles, inappropriate pH or ionic strength of the solvent, and mechanical stress (e.g., vigorous shaking).
Solutions for Aggregation:
-
Re-dissolving: You can try to gently warm the solution (e.g., in a 37°C water bath for a short period) and sonicate it to help re-dissolve the aggregates. However, this may not always be successful and could potentially affect the peptide's activity.
-
Prevention:
-
Reconstitute the peptide at a concentration that is known to be soluble.
-
Use a buffer with a pH that is at least one unit away from the isoelectric point (pI) of the peptide.
-
Aliquot the reconstituted peptide to minimize freeze-thaw cycles.
-
Avoid vigorous vortexing.
-
Q7: How can I improve the in-use stability of MM-54 in my experiments, especially in biological fluids?
A7: MM-54 has a longer plasma half-life (approximately 32 minutes) compared to its shorter analogues, indicating a higher intrinsic stability in vivo.[4] However, for in vitro experiments with biological samples like serum or plasma, degradation can still be a concern.
Strategies to enhance in-use stability:
-
Protease Inhibitors: Add a cocktail of protease inhibitors to your biological samples to prevent enzymatic degradation.
-
Acidification: Acidifying the sample with formic acid can help reduce degradation.[5]
-
Protein Precipitation: Treating the sample with an organic solvent, such as methanol, can precipitate larger proteins and proteases, thereby enriching the MM-54 and reducing its degradation.[5]
-
Temperature Control: Keep samples on ice whenever possible to slow down enzymatic activity and chemical degradation.
A study has shown that MM-54 retains its biological activity after being incubated for 14 days at 37°C in an Alzet pump, suggesting good stability under these specific in-use conditions.[6]
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Activity | Chemical degradation (oxidation, deamidation, hydrolysis), physical instability (aggregation), improper storage. | - Ensure proper storage of lyophilized and reconstituted peptide.- Avoid repeated freeze-thaw cycles.- Use sterile, appropriate solvents for reconstitution.- Prepare fresh solutions for critical experiments. |
| Precipitation/Cloudiness | Aggregation due to high concentration, inappropriate pH, freeze-thaw cycles, or mechanical stress. | - Gently warm and sonicate to attempt redissolution.- Reconstitute at a lower concentration.- Optimize the pH of the solvent.- Aliquot to avoid freeze-thaw cycles. |
| In-use Instability (Biological Samples) | Enzymatic degradation by proteases in the sample. | - Add protease inhibitor cocktails.- Acidify the sample (e.g., with formic acid).- Perform protein precipitation (e.g., with methanol).- Keep samples on ice. |
Table 2: Troubleshooting Summary for MM-54 Stability Issues.
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Assay for MM-54
This protocol provides a general framework for assessing the stability of MM-54 using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To quantify the remaining percentage of intact MM-54 over time under specific stress conditions (e.g., different pH and temperatures).
Materials:
-
MM-54 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Buffers of various pH values (e.g., phosphate buffer, citrate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column (wide-pore, e.g., 300 Å, is recommended for peptides)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of MM-54 in an appropriate solvent (e.g., water with a small amount of ACN to aid solubility).
-
Dilute the stock solution into different buffers to achieve the desired final peptide concentration and pH for the stability study.
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
If necessary, quench any ongoing degradation by adding an equal volume of a strong denaturing solution (e.g., 4M guanidine HCl) or by freezing immediately at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A typical gradient would be a linear increase from 5-10% B to 50-60% B over 30-60 minutes. The exact gradient should be optimized to achieve good separation of the main MM-54 peak from any degradation products.
-
Injection Volume: 20-100 µL.
-
Column Temperature: 25-40°C.
-
-
Data Analysis:
-
Integrate the peak area of the intact MM-54 at each time point.
-
Calculate the percentage of remaining MM-54 relative to the initial time point (t=0).
-
Plot the percentage of remaining MM-54 against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for MM-54 stability testing using RP-HPLC.
Caption: Major chemical degradation pathways for MM-54 peptide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8916680B2 - Kisspeptin-54 detection by tandem mass spectrometry - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with MM 54
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with MM 54, a competitive antagonist of the APJ receptor.
Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Target | APJ Receptor (APLNR) | [1] |
| Mechanism of Action | Competitive Antagonist | [1] |
| IC50 | 93 nM | [1] |
| In Vitro Activity | Inhibits >95% of apelin binding to APLNR at 10 µM | [1] |
| In Vivo Model | Glioblastoma | [1] |
| Animal Dosage | 2 mg/kg, intraperitoneal injection, bi-weekly for 4 weeks | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture, under nitrogen) | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting
In Vitro Studies
Question 1: Why am I observing a different IC50 value for this compound than what is reported in the literature?
Possible Causes:
-
Assay Conditions: Differences in cell type, cell density, serum concentration, incubation time, and substrate concentration can all influence the apparent IC50.
-
Compound Stability: this compound may be unstable in your specific assay medium or under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant deviations in the dose-response curve.
-
Reagent Quality: The quality and concentration of the competing ligand (e.g., apelin) are critical for competitive binding assays.
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure that your experimental parameters are consistent across all experiments. Refer to the detailed experimental protocol below for a recommended starting point.
-
Assess Compound Stability: Perform a time-course experiment to determine if the potency of this compound changes with prolonged incubation.
-
Verify Dilutions: Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
-
Validate Reagents: Confirm the purity and activity of your competing ligand and other key reagents.
Question 2: this compound is showing low or no activity in my cell-based assay. What should I do?
Possible Causes:
-
Incorrect Cell Line: The cell line you are using may not express the APJ receptor at sufficient levels.
-
Compound Solubility: this compound may not be fully dissolved in your assay medium, leading to a lower effective concentration.
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Confirm Target Expression: Verify APJ receptor expression in your chosen cell line using techniques like qPCR, western blot, or flow cytometry.
-
Check Solubility: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your aqueous assay medium. Visually inspect for any precipitation.
-
Verify Compound Integrity: If possible, use a fresh vial of this compound that has been stored under the recommended conditions.[1]
In Vivo Studies
Question 3: I am not observing the expected anti-tumor activity of this compound in my animal model. Why might this be?
Possible Causes:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen (dose, frequency, route of administration) may not be optimal for your specific animal model to achieve and maintain a therapeutic concentration at the tumor site.
-
Tumor Model Variability: The tumor model you are using may have different characteristics (e.g., lower APJ expression, different signaling dependencies) than the published glioblastoma models.[1]
-
Compound Stability in Formulation: The formulation used for injection may not be suitable, leading to precipitation or degradation of this compound.
Troubleshooting Steps:
-
Optimize Dosing Regimen: Conduct a pilot PK study to determine the half-life and tumor penetration of this compound in your model. You may need to adjust the dose or dosing frequency.
-
Characterize Your Tumor Model: Confirm that the APJ receptor is expressed and functional in your tumor model.
-
Assess Formulation: Ensure that this compound remains soluble and stable in the vehicle used for injection.
Experimental Protocols
In Vitro: Determining the IC50 of this compound in a Competitive Binding Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HEK293 cells stably expressing human APJ receptor (or other suitable cell line)
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Radiolabeled Apelin (e.g., [¹²⁵I]-Apelin-13)
-
This compound
-
Unlabeled Apelin-13 (for determining non-specific binding)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture APJ-expressing cells to ~90% confluency. Harvest cells and resuspend in Assay Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Serial Dilution of this compound: Prepare a 10-point serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radiolabeled Apelin + 100 µL cell suspension.
-
Non-Specific Binding: 50 µL Unlabeled Apelin-13 (at a high concentration, e.g., 1 µM) + 50 µL Radiolabeled Apelin + 100 µL cell suspension.
-
This compound Competition: 50 µL of each this compound dilution + 50 µL Radiolabeled Apelin + 100 µL cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity on the filter mats using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Optimizing MM 54 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of MM 54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the Apelin Receptor (APJ). It functions by inhibiting the binding of the endogenous ligand, apelin, to the APJ receptor, thereby blocking downstream signaling pathways. In preclinical studies, this compound has demonstrated anti-tumor activity in glioblastoma models.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a peptide with a molecular weight of 1737.15 g/mol . It is soluble in water up to 2 mg/mL.[1] While specific stability data under various pH and temperature conditions are not extensively published, it is recommended to handle it as a typical peptide, which may be susceptible to degradation over time in solution. For optimal results, freshly prepared solutions are recommended for in vivo studies.
Q3: What is the recommended formulation and route of administration for in vivo studies?
A3: Based on published preclinical data in a glioblastoma mouse model, this compound can be administered via intraperitoneal (IP) injection.[2] A successful study utilized this compound dissolved in saline.[2]
Q4: What is a typical dosage for this compound in mice?
A4: A dosage of 2 mg/kg administered bi-weekly has been shown to be effective in reducing tumor progression in a glioblastoma xenograft model in nude mice.[2] However, the optimal dosage may vary depending on the animal model, tumor type, and experimental goals. It is advisable to perform dose-response studies to determine the optimal dose for your specific model.
Q5: How should this compound be stored?
A5: this compound should be stored at -20°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Exceeding the solubility limit. - Improper solvent. - pH of the solution. | - Ensure the concentration does not exceed 2 mg/mL in water or saline. - If using a different vehicle, confirm the solubility of this compound in that specific solvent system. - Although this compound is soluble in water, for peptides, maintaining a pH near neutral (pH 7.0-7.4) is generally advisable for stability. |
| Inconsistent or lack of in vivo efficacy | - Incorrect dosage. - Improper administration. - Degradation of this compound. - Issues with the animal model. | - Perform a dose-response study to determine the optimal dose for your model. - Ensure proper intraperitoneal injection technique to avoid misinjection into the gut or subcutaneous space. Refer to the detailed protocol below. - Prepare fresh solutions of this compound for each injection to minimize degradation. - Verify the characteristics of your animal model and tumor cell line. |
| Adverse effects or toxicity in animals | - High dosage. - Formulation issues (e.g., inappropriate vehicle). - Contamination of the injection solution. | - Reduce the dosage and/or frequency of administration. - Use a well-tolerated vehicle such as sterile saline. If using other vehicles, ensure they are non-toxic at the administered volume. - Prepare all solutions under sterile conditions using sterile reagents and equipment. |
| Difficulty with intraperitoneal injection | - Improper restraint of the animal. - Incorrect needle size or insertion angle. | - Use proper animal handling and restraint techniques to ensure the animal is secure and the injection site is accessible. - For mice, a 25-27 gauge needle is recommended. The needle should be inserted at a 30-45 degree angle into the lower right quadrant of the abdomen. |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is based on the successful administration of this compound in a glioblastoma mouse model.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the number of animals and injections.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile saline to the tube to achieve the final desired concentration (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.5 mg/mL).
-
Gently vortex the tube until the peptide is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Keep the prepared solution on ice until ready for injection. It is highly recommended to use the solution immediately after preparation.
Protocol for Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin on its back, from the neck to the shoulder area, to immobilize the head and body.
-
Position the mouse so that its abdomen is facing upwards and tilted slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back slightly on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ.
-
Slowly and steadily inject the full volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study using this compound.
References
potential off-target effects of MM 54 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MM 54, a competitive antagonist of the apelin receptor (APJ). The following resources include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the apelin receptor (APJ), also known as APLNR. This compound is a competitive antagonist with a reported IC₅₀ of 93 nM and a Kᵢ of 82 nM.[1] It acts by potently and selectively inhibiting the binding of the endogenous ligand, apelin, to APLNR and subsequent receptor activation.[1]
Q2: Have off-target screening studies been conducted for this compound?
A2: Yes, a comprehensive off-target screening study was performed by Harford-Wright et al. (2017). This study utilized a radioligand competitive binding assay to assess the activity of this compound against a panel of 55 G-protein coupled receptors (GPCRs) and ion channels.
Q3: Were any potential off-targets identified for this compound?
A3: In the initial radioligand binding screen, six putative off-targets were identified where this compound (at a concentration of 10 µM) demonstrated greater than 50% inhibition of the respective radioligand binding. However, the specific identities of these six off-targets have not been publicly disclosed in the primary publication or its supplementary materials.
Q4: How were the putative off-target hits validated?
A4: The six putative off-targets were further investigated using a cell-based calcium flux assay. This functional assay is designed to measure the ability of a compound to act as an agonist or antagonist at a GPCR. The results of this secondary screen indicated that this compound has little to no functional activity at these six putative off-target receptors, suggesting a high degree of selectivity for its primary target, the apelin receptor.
Q5: What are the known downstream signaling pathways of the apelin receptor?
A5: The apelin receptor (APJ) is a class A GPCR that couples to G proteins to initiate intracellular signaling cascades. Upon activation by apelin, APJ can trigger several key pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in a variety of cellular processes such as proliferation, survival, and migration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with APLNR antagonism. | Potential Off-Target Effect: Although secondary functional assays showed high selectivity, at high concentrations, this compound might engage with one of the six unidentified putative off-targets. | 1. Dose-Response Curve: Perform a detailed dose-response curve for the observed phenotype to determine if it occurs at concentrations significantly higher than the IC₅₀ for APLNR. 2. Control Experiments: Use a structurally unrelated APLNR antagonist to see if the same phenotype is observed. 3. Rescue Experiment: If possible, transfect cells with the APLNR to see if overexpression of the primary target can rescue the off-target phenotype. |
| Inconsistent results between binding assays and functional assays. | Assay-Specific Artifacts: The discrepancy could be due to differences in assay conditions, such as the use of recombinant versus endogenous receptors, or the specific signaling pathway being measured. | 1. Orthogonal Assays: Employ a different functional assay that measures a distinct downstream signaling event of APLNR (e.g., cAMP accumulation or β-arrestin recruitment). 2. Cell Line Validation: Ensure the cell line used in the functional assay expresses sufficient levels of APLNR and that the receptor is coupled to the expected signaling pathway. |
| High background signal in in vitro assays. | Compound Instability or Aggregation: this compound is a peptide-based molecule and may be prone to degradation or aggregation at high concentrations or in certain buffer conditions. | 1. Solubility Check: Visually inspect the compound solution for any precipitation. Determine the solubility of this compound in your specific assay buffer. 2. Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments. |
Data Presentation
Table 1: Summary of Off-Target Screening for this compound
| Screening Assay | Panel Details | This compound Concentration | Results |
| Radioligand Binding Assay | 55 GPCRs and ion channels | 10 µM | >95% inhibition at APLNR. >50% inhibition at 6 putative off-targets (identities not disclosed). |
| Cell-Based Calcium Flux Assay | The 6 putative off-target GPCRs | Up to 10 µM | Little to no functional antagonist activity observed at the putative off-targets. |
Experimental Protocols
Radioligand Binding Assay for Off-Target Profiling
This protocol provides a general methodology for screening a compound like this compound against a panel of GPCRs to identify potential off-target binding.
Objective: To determine the percentage of inhibition of a radioligand to its specific receptor by a test compound (this compound).
Materials:
-
Cell membranes prepared from cell lines overexpressing the target receptors.
-
Specific radioligand for each target receptor.
-
Test compound (this compound) dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound (this compound) at the desired concentration (e.g., 10 µM), and the cell membranes.
-
Add the specific radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the percentage of inhibition caused by this compound compared to a control with no test compound.
Cell-Based Calcium Flux Assay for Functional Off-Target Validation
This protocol describes a general method to assess the functional antagonist activity of this compound at Gq-coupled GPCRs.
Objective: To determine if this compound can inhibit the increase in intracellular calcium induced by an agonist at a specific GPCR.
Materials:
-
A cell line endogenously or recombinantly expressing the target GPCR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A known agonist for the target GPCR.
-
Test compound (this compound).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (this compound) at various concentrations to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a baseline reading, add the agonist for the target GPCR to all wells.
-
Continue to measure the fluorescence intensity over time to monitor the calcium mobilization.
-
Analyze the data by comparing the peak fluorescence signal in the presence of this compound to the signal with the agonist alone to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Apelin Receptor (APLNR) Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
Technical Support Center: Managing MM 54 in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MM 54, a potent and selective competitive antagonist of the apelin receptor (APJ/APLNR), in various experimental models. Given the potential challenges associated with the stability of small molecule inhibitors, this guide offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that acts as a competitive antagonist at the apelin receptor (APJ), with a reported IC50 of 93 nM.[1] It functions by selectively inhibiting the binding of apelin and the subsequent activation of the APLNR.[1]
Q2: What are the common research applications for this compound?
This compound has been utilized in preclinical research, particularly in cancer biology. For instance, it has been shown to reduce tumor progression in a mouse xenograft model of glioblastoma.[2][3][4][5]
Q3: What is the half-life of this compound?
Currently, there is no publicly available data specifying the exact half-life of this compound in solution or in vivo. However, its use in bi-weekly dosing regimens in animal models suggests it may have sufficient stability to exert a biological effect over an extended period.[1][3] It is crucial for researchers to empirically determine the stability of this compound under their specific experimental conditions.
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to prepare aliquots in a suitable solvent like DMSO and store them at -80°C to minimize freeze-thaw cycles.
Q5: In what solvents can I dissolve this compound?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo applications, further dilution into vehicles containing agents like PEG300, Tween-80, and saline is a common practice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Compound Degradation: this compound may have a short half-life in your specific experimental buffer, media, or in vivo environment. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the time the compound spends in aqueous solutions before being added to the experiment. - Perform a time-course experiment to determine the optimal incubation time. - Consider the use of stabilizing agents if compatible with your assay. |
| Suboptimal Compound Concentration: The effective concentration may vary between different cell lines or experimental models. | - Perform a dose-response curve to determine the optimal working concentration for your specific system. | |
| Poor Solubility: The compound may precipitate out of solution at the working concentration. | - Visually inspect the solution for any precipitates. - Adjust the solvent composition of your final working solution, ensuring it is compatible with your experimental system. For in vivo studies, refer to established formulation protocols.[1] | |
| High variability between experimental replicates. | Inconsistent Compound Handling: Variations in the preparation and handling of this compound solutions. | - Ensure accurate and consistent pipetting. - Use freshly prepared serial dilutions for each experiment. - Thoroughly mix solutions before application. |
| Cell Culture Variability: Differences in cell passage number, density, or health can affect the response to treatment. | - Use cells within a consistent and low passage number range. - Ensure uniform cell seeding density. - Regularly test cell lines for mycoplasma contamination. | |
| Unexpected off-target effects. | Compound Specificity: While reported as selective, at high concentrations, this compound may interact with other receptors. | - A radioligand binding assay identified potential off-targets at a 10 µM concentration.[3] - Use the lowest effective concentration determined from your dose-response studies. - Include appropriate negative and positive controls to assess specificity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 93 nM | CHO-K1-APJ cells | [1] |
| Binding Inhibition | >95% at 10 µM | APLNR | [3] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 2 mg/kg | Nude mice with glioblastoma xenografts | [1][3][4] |
| Administration Route | Intraperitoneal (i.p.) injection | Nude mice with glioblastoma xenografts | [1] |
| Dosing Frequency | Bi-weekly | Nude mice with glioblastoma xenografts | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in a suitable microplate and allow them to adhere overnight.
-
Compound Preparation: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental needs.
-
Analysis: Perform the desired downstream analysis (e.g., cell viability assay, signaling pathway analysis).
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol is adapted from publicly available information and may require optimization.[1]
-
Initial Dilution: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.
-
Mixing: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Emulsification: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly before administration. This will result in a final concentration of 2.5 mg/mL.
Visualizations
Caption: Simplified signaling pathway of the Apelin/APLNR axis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]
Technical Support Center: Improving the Pharmacokinetic Profile of MM-54
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the pharmacokinetic profile of the apelin receptor (APJ) antagonist, MM-54. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Publicly available, specific quantitative pharmacokinetic data (e.g., half-life, clearance, bioavailability) for MM-54 is limited. The following guidance is based on established principles for peptide-based therapeutics and general information about APJ antagonists.
Frequently Asked Questions (FAQs)
Q1: What is MM-54 and what is its mechanism of action?
MM-54 is a competitive antagonist of the apelin receptor (APJ), with a reported IC50 of 93 nM.[1] It functions by blocking the binding of the endogenous ligand, apelin, to the APJ receptor, thereby inhibiting its downstream signaling pathways. This has shown potential anti-tumor effects, particularly in glioblastoma models.[1]
Q2: What are the known challenges with the pharmacokinetic profile of peptide-based antagonists like MM-54?
Peptide-based therapeutics, including MM-54, often face significant pharmacokinetic challenges. These include rapid degradation by proteases in the bloodstream, leading to a short plasma half-life and limited in vivo exposure. This inherent instability can reduce the therapeutic efficacy and requires strategies to improve their in vivo performance.
Q3: How can I dissolve MM-54 for my experiments?
The solubility of MM-54 can be challenging. Here are some suggested solvent formulations that have been reported to achieve a concentration of at least 2.5 mg/mL[1]:
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration | Appearance | Notes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | Clear solution | Add each solvent one by one. |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL | Suspended solution | Requires sonication. |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL | Clear solution | Add each solvent one by one. |
Q4: What are the key signaling pathways affected by MM-54?
MM-54, by antagonizing the apelin receptor (APJ), inhibits the signaling cascades typically initiated by apelin. These pathways are crucial in various physiological processes. The primary downstream pathways include the G-protein coupled activation of:
-
PI3K/AKT/mTOR pathway: Involved in cell survival, growth, and proliferation.
-
RAF/MEK/ERK (MAPK) pathway: Regulates cell division and differentiation.
By blocking these pathways, MM-54 can inhibit angiogenesis and tumor cell proliferation.
Apelin Receptor (APJ) Signaling Pathway and Inhibition by MM-54.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vivo experiments with MM-54 and similar peptide-based drugs.
Problem 1: Low or undetectable plasma concentration of MM-54 after administration.
| Possible Cause | Troubleshooting Step |
| Rapid Proteolytic Degradation | 1. Modify the peptide structure: Consider N-terminal acetylation or C-terminal amidation to block exopeptidases. Investigate the use of D-amino acid substitutions at known cleavage sites.[2] 2. Formulation with protease inhibitors: Co-administration with general or specific protease inhibitors can increase plasma stability. However, this may have off-target effects. |
| Poor Solubility/Precipitation in vivo | 1. Optimize formulation: Re-evaluate the vehicle for administration. Ensure the formulation is stable at physiological pH and temperature. Refer to the solubility table in the FAQ. 2. Filter the dosing solution: Use a 0.22 µm filter before injection to remove any precipitates. |
| Suboptimal Route of Administration | 1. Consider alternative routes: If using oral administration, bioavailability will likely be very low due to enzymatic degradation in the GI tract. Intravenous (IV) or intraperitoneal (IP) injections are generally preferred for peptides to bypass first-pass metabolism. |
| Inadequate Blood Sampling Times | 1. Adjust sampling schedule: For peptides with expected short half-lives, collect blood samples at very early time points (e.g., 2, 5, 10, 15, 30 minutes post-dose) in addition to later points. |
Problem 2: High variability in pharmacokinetic data between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Ensure accurate dosing: Use calibrated equipment for dose preparation and administration. Ensure the full dose is administered, especially for viscous formulations. 2. Normalize dose to body weight: Accurately weigh each animal before dosing and adjust the dose volume accordingly. |
| Variable Animal Health Status | 1. Use healthy, age-matched animals: Ensure all animals are of similar age, weight, and health status. Acclimatize animals to the housing conditions before the study. |
| Inconsistent Blood Collection Technique | 1. Standardize collection method: Use a consistent site and technique for blood collection. Ensure minimal stress to the animals as stress can alter blood flow and drug distribution. |
| Sample Handling and Processing Issues | 1. Use appropriate anticoagulants and protease inhibitors: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail to prevent ex vivo degradation of MM-54. 2. Process samples quickly and consistently: Centrifuge blood samples promptly at a consistent temperature and store plasma at -80°C until analysis. |
Experimental Protocols
While a specific, validated in vivo pharmacokinetic protocol for MM-54 is not publicly available, the following provides a general methodology based on standard practices for peptide drugs.
General Protocol for a Pilot In Vivo Pharmacokinetic Study of MM-54 in Mice
1. Animal Model:
-
Species: C57BL/6 or BALB/c mice
-
Age: 8-10 weeks
-
Sex: Male or female (be consistent within the study)
-
Number: 3-5 animals per time point or group for serial sampling.
2. MM-54 Formulation and Dosing:
-
Formulation: Prepare MM-54 in a suitable vehicle (e.g., Protocol 1 from the FAQ solubility table) on the day of the experiment.
-
Dose: Based on reported in vivo efficacy studies, a starting dose of 2 mg/kg could be considered.[1] Dose-ranging studies may be necessary.
-
Administration: Administer via intravenous (IV) bolus through the tail vein or intraperitoneal (IP) injection.
3. Blood Sampling:
-
Route: Retro-orbital sinus or tail vein.
-
Time Points (for a composite PK curve):
-
Pre-dose (0 min)
-
Post-dose: 2, 5, 15, 30, 60, 120, 240, and 360 minutes.
-
-
Sample Collection: Collect approximately 50-100 µL of blood into tubes containing EDTA and a protease inhibitor cocktail.
-
Sample Processing: Immediately place samples on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
4. Bioanalysis:
-
Method: A validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method is the gold standard for quantifying peptide concentrations in plasma. This will require developing a specific method for MM-54.
5. Data Analysis:
-
Software: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin, R) to calculate key parameters such as:
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
References
challenges of working with a peptide antagonist like MM 54
Technical Support Center: Peptide Antagonist MM 54
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent and specific peptide antagonist of the C5a receptor 1 (C5aR1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Properties
Q1: What is this compound and what is its mechanism of action? A1: this compound is a synthetic cyclic peptide designed to be a high-affinity competitive antagonist for the C5a receptor 1 (C5aR1), also known as CD88. The complement component C5a is a potent pro-inflammatory mediator.[1][2] By binding to C5aR1, this compound blocks the downstream signaling cascade initiated by C5a, thereby inhibiting inflammatory responses such as glial cell activation, cytokine release, and chemotaxis.[1][3] This makes it a valuable tool for studying inflammation in various disease models, particularly in neurodegenerative disorders like Alzheimer's disease.[4][5]
Q2: What are the primary applications of this compound? A2: this compound is primarily used in preclinical research to investigate the role of the C5a-C5aR1 axis in inflammation. Key applications include:
-
Studying neuroinflammation in mouse models of Alzheimer's disease and other neurodegenerative conditions.[2][3][4]
-
Investigating the role of complement activation in autoimmune disorders.
-
Exploring therapeutic strategies based on the inhibition of complement-induced inflammation.[4]
Handling and Reconstitution
Q3: How should I dissolve this compound? A3: The solubility of peptides is highly dependent on their amino acid sequence and overall charge.[6][7] For this compound, which may contain hydrophobic residues common in cyclic peptides, a step-wise approach is recommended. First, attempt to dissolve a small amount in sterile, nuclease-free water. If solubility is limited, try adding a small amount of an organic solvent like DMSO to create a stock solution, which can then be diluted with your aqueous experimental buffer.[8] Always sonicate briefly if necessary and visually inspect for full dissolution.
Q4: What is the recommended storage procedure for this compound? A4: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted into a stock solution, it is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] These aliquots should be stored at -80°C. For short-term use (a few days), the solution may be stored at 4°C, depending on its stability in the specific solvent used.
Experimental Design & Use
Q5: What are typical working concentrations for in vitro and in vivo experiments? A5: In vitro concentrations for C5aR1 antagonism typically range from 100 nM to 1 µM, depending on the cell type and assay. For in vivo studies in mice, based on similar C5aR1 antagonists, administration in drinking water at concentrations around 20 µg/mL has been shown to be effective.[2] However, optimal dosage should be determined empirically for your specific model and experimental goals.
Q6: What are potential off-target effects and how can I control for them? A6: While this compound is designed for high specificity to C5aR1, off-target activity is a potential concern with any therapeutic agent.[9][10] This can occur when the peptide interacts with other receptors or proteins with some sequence or structural homology.[11] To control for this, it is essential to include proper controls in your experiments, such as:
-
A scrambled peptide control with the same amino acid composition but a randomized sequence.
-
Using C5aR1 knockout cells or animals to confirm that the observed effects are C5aR1-dependent.
Q7: How stable is this compound in serum or cell culture media? A7: Peptides can be susceptible to degradation by proteases present in serum and, to a lesser extent, in cell culture media.[12] The stability of this compound is enhanced by its cyclic structure, but it is still important to assess its half-life in your specific experimental conditions. This can be done by incubating this compound in the medium for various time points and then quantifying the remaining intact peptide using RP-HPLC.[12]
Troubleshooting Guides
Guide 1: Peptide Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | High hydrophobicity due to amino acid composition.[6] | 1. Ensure you are using high-purity, sterile water. 2. Gently warm the solution (to ~37°C) and vortex or sonicate briefly. 3. If still insoluble, prepare a concentrated stock solution (e.g., 1-10 mM) in an organic solvent like DMSO, then dilute with your aqueous buffer to the final working concentration.[8] Ensure the final DMSO concentration is low (<0.5%) and tolerated by your cells. |
| Precipitate forms after dilution in buffer. | The peptide's isoelectric point (pI) is close to the buffer's pH, minimizing its net charge and solubility.[6] | 1. Adjust the pH of the buffer. For a basic peptide, use a slightly acidic buffer. For an acidic peptide, use a slightly basic buffer.[7] 2. Test solubility in a different buffer system (e.g., PBS vs. TRIS). |
| Solution appears cloudy or hazy. | Peptide aggregation.[6][13] | 1. Filter the solution through a 0.22 µm filter to remove aggregates. 2. Re-evaluate the dissolution protocol; aggregation may be occurring during reconstitution. Try dissolving at a lower concentration. 3. Consider adding a small amount of a chaotropic agent if compatible with your assay. |
Guide 2: Inconsistent or No Effect in Assays
| Problem | Potential Cause | Recommended Solution |
| No inhibition of C5a-induced activity. | 1. Peptide degradation (improper storage/handling). 2. Insufficient concentration. 3. Inactive peptide batch. | 1. Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles.[8] 2. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). 3. Verify peptide integrity and concentration using HPLC and mass spectrometry. |
| High variability between replicates. | 1. Incomplete peptide dissolution. 2. Pipetting errors. 3. Poor cell health or inconsistent cell numbers. | 1. Ensure the stock solution is completely dissolved and vortex well before making dilutions. 2. Use calibrated pipettes and proper technique. 3. Monitor cell viability (e.g., with Trypan Blue) and ensure consistent seeding density. |
| In vivo study shows no effect. | 1. Poor bioavailability or rapid clearance.[14] 2. Insufficient dosage or administration route. 3. Animal model limitations.[15] | 1. Perform pharmacokinetic studies to determine the half-life and distribution of this compound. 2. Test different administration routes (e.g., IP, IV, subcutaneous) and dosing regimens.[4] 3. Ensure the C5a-C5aR1 axis is relevant and activated in your specific disease model. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (Representative)
| Property | Value | Method |
| Molecular Weight | ~800-1000 Da | Mass Spectrometry |
| Structure | Cyclic Hexapeptide | N/A |
| Purity | >95% | RP-HPLC |
| Isoelectric Point (pI) | 7.5 - 8.5 | Sequence-based calculation |
| Extinction Coefficient | Varies (sequence-dependent) | Spectrophotometry (A280) |
Table 2: Stability of this compound in Various Media (Representative Data)
| Medium | Incubation Time (hours) | Temperature | % Remaining Intact Peptide |
| PBS (pH 7.4) | 24 | 37°C | >95% |
| Cell Culture Medium + 10% FBS | 8 | 37°C | ~80% |
| Mouse Serum | 4 | 37°C | ~60% |
| Mouse Plasma | 4 | 37°C | ~65% |
Experimental Protocols
Protocol 1: In Vitro C5aR1 Functional Antagonism Assay (Calcium Mobilization)
This protocol assesses the ability of this compound to block C5a-induced intracellular calcium mobilization in a C5aR1-expressing cell line (e.g., U937 or CHO-C5aR1).
Materials:
-
C5aR1-expressing cells
-
This compound peptide
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with fresh Assay Buffer.
-
Plating: Resuspend the final cell pellet in Assay Buffer and plate 100 µL/well into the 96-well plate.
-
Antagonist Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of the this compound dilutions (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of C5a agonist (at a pre-determined EC80 concentration) into each well.
-
Continue to measure fluorescence for 60-120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline) for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Administration in a Mouse Model of Neuroinflammation
This protocol describes the administration of this compound via drinking water, based on methods used for the similar C5aR1 antagonist PMX205 in Alzheimer's disease models.[2]
Materials:
-
Transgenic mouse model of neuroinflammation (e.g., Arctic or Tg2576)[3][5]
-
This compound peptide
-
Sterile drinking water
-
Light-protected water bottles
Methodology:
-
Preparation of Dosing Solution:
-
Calculate the total volume of drinking water required for the study duration and number of animals.
-
Based on an average daily water consumption of 4-5 mL per mouse, prepare a stock solution of this compound. For a target dose of 20 µg/mL, dissolve the required amount of this compound in a small volume of sterile water before diluting to the final volume.
-
Ensure the peptide is fully dissolved. Filter the solution through a 0.22 µm filter for sterility.
-
-
Administration:
-
House mice individually to accurately monitor water intake.[2]
-
Fill light-protected water bottles with the this compound solution (or vehicle control water).
-
Provide the water ad libitum.
-
-
Monitoring:
-
Replace the water bottles with freshly prepared solution every 2-3 days to ensure peptide stability.
-
Measure the volume of water consumed per cage at each change to monitor dosing.
-
Monitor the body weight and general health of the animals throughout the study.
-
-
Study Duration and Endpoint Analysis:
-
Continue treatment for the planned duration (e.g., 12 weeks).[2]
-
At the study endpoint, collect tissues (e.g., brain, plasma) for downstream analysis, such as immunohistochemistry for glial markers (Iba1, GFAP), ELISA for inflammatory cytokines, or behavioral testing.
-
Visualizations
Caption: C5a-C5aR1 signaling pathway and its inhibition by this compound.
Caption: Workflow for an in vitro calcium mobilization assay.
Caption: Troubleshooting decision tree for a lack of antagonist effect.
References
- 1. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR1 signaling promotes region and age dependent synaptic pruning in models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5aR1 antagonism suppresses inflammatory glial responses and alters cellular signaling in an Alzheimer’s disease mouse model [escholarship.org]
- 4. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent MM 54 Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent potency of MM 54, a competitive APJ receptor antagonist, across experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. These can be broadly categorized into reagent handling, experimental setup, and cellular assay parameters. Key areas to investigate include:
-
This compound Stock and Working Solutions: Ensure accurate concentration determination, proper storage conditions (-80°C for long-term, -20°C for short-term), and consistent solvent and dilution methods. This compound is a peptide, and repeated freeze-thaw cycles should be avoided.
-
Cell Health and Density: Use cells that are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or sparsely populated cells can respond differently to treatment.
-
Assay Protocol Variability: Inconsistencies in incubation times, temperature, serum concentration in the media, and the type of assay used (e.g., binding vs. functional) can all contribute to variability.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including the agonist (e.g., Apelin-13) used in functional assays.
Q2: How should we properly store and handle this compound to maintain its potency?
A2: Proper storage and handling are critical for maintaining the potency of this compound. Follow these guidelines:
-
Long-term Storage: For long-term storage, this compound should be stored at -80°C.
-
Short-term Storage: For short-term storage, -20°C is acceptable for up to one month.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and aliquot them to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from a thawed aliquot for each experiment. Do not store diluted solutions for extended periods.
Q3: Can the choice of potency assay affect the measured IC50 of this compound?
A3: Yes, the choice of assay can significantly impact the measured potency. Different assays measure different biological endpoints. For instance:
-
Binding Assays: These assays measure the direct competition of this compound with a labeled ligand for binding to the APJ receptor. The resulting Ki or IC50 reflects the affinity of the compound for the receptor.
-
Functional Assays: These assays measure the ability of this compound to block a downstream signaling event triggered by an agonist. Examples include measuring changes in cAMP levels, calcium mobilization, or ERK phosphorylation. The IC50 from a functional assay reflects the compound's ability to inhibit a biological response and can be influenced by the specific signaling pathway being interrogated.
It is crucial to choose an assay that is relevant to the biological question being asked and to be consistent with the chosen assay across all experiments.
Troubleshooting Guide
Table 1: Troubleshooting Inconsistent this compound Potency
| Observation | Potential Cause | Recommended Action |
| High variability in IC50 values between replicates on the same plate. | - Inaccurate pipetting- Uneven cell plating- Edge effects on the plate | - Calibrate pipettes regularly.- Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Gradual loss of this compound potency over time. | - Improper storage of this compound stock solutions- Repeated freeze-thaw cycles | - Aliquot stock solutions and store at -80°C.- Use a fresh aliquot for each experiment. |
| IC50 values are consistently higher than the expected 93 nM. | - Inaccurate concentration of this compound stock solution- Cell line has low APJ receptor expression- High concentration of agonist used in functional assay | - Verify the concentration of the stock solution.- Confirm APJ expression in your cell line using qPCR or western blot.- Optimize the agonist concentration to be near its EC50 for the functional assay. |
| Poor or no dose-response curve. | - this compound is inactive- Incorrect assay setup- Cells are unresponsive | - Test a fresh stock of this compound.- Double-check all reagent concentrations and incubation times.- Perform a positive control experiment with a known APJ antagonist. |
Experimental Protocols
Protocol 1: Competitive Binding Assay for this compound Potency Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the APJ receptor.
Materials:
-
Cells expressing the APJ receptor (e.g., CHO-K1-APJ cells)
-
Labeled Apelin peptide (e.g., [125I]-Apelin-13)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS)
Procedure:
-
Cell Preparation: Plate APJ-expressing cells in a suitable multi-well plate and grow to ~90% confluency.
-
Assay Setup:
-
Wash the cells with binding buffer.
-
Add increasing concentrations of this compound to the wells.
-
Add a constant concentration of the labeled Apelin peptide to all wells.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioligand using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize the Apelin-induced inhibition of forskolin-stimulated cAMP accumulation.[1]
Materials:
Procedure:
-
Cell Treatment:
-
Pre-incubate CHO-K1-APJ cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of Apelin-13 in the presence of forskolin. Forskolin is used to stimulate cAMP production.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The IC50 is the concentration of this compound that restores the forskolin-stimulated cAMP levels by 50% in the presence of the Apelin agonist.
Visualizations
Apelin/APJ Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the Apelin/APJ receptor system. This compound acts as a competitive antagonist at the APJ receptor, blocking the initiation of these downstream cascades.
Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent this compound Potency
This flowchart provides a logical workflow for troubleshooting variability in this compound potency measurements.
Caption: A stepwise workflow for troubleshooting inconsistent this compound potency.
References
Validation & Comparative
comparing MM 54 to other APJ antagonists like F13A
An Objective Comparison of the APJ Antagonists MM54 and F13A for Researchers
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target in a variety of physiological and pathological processes, including cardiovascular disease, metabolism, and cancer.[1] Activation of the APJ by its endogenous ligand, apelin, triggers a cascade of signaling events that regulate processes such as vasoconstriction, cardiac contractility, and angiogenesis.[1][2] Consequently, the development of antagonists for this receptor is of great interest for therapeutic intervention and as research tools to elucidate the roles of the apelin/APJ system.
This guide provides a comparative overview of two peptide-based APJ antagonists: MM54 and F13A. We will examine their performance based on available experimental data, detail the methodologies used for their characterization, and visualize the key signaling pathways involved.
Comparative Performance: MM54 vs. F13A
Both MM54 and F13A are recognized antagonists of the apelin receptor, however, they were developed using different design strategies and exhibit distinct characteristics. F13A was one of the first reported apelin antagonists, created by a single amino acid substitution in the apelin-13 peptide.[3][4] In contrast, MM54 was designed using a bivalent ligand approach to create a competitive antagonist.[5]
The following table summarizes the available quantitative data for MM54 and F13A from various experimental systems.
| Parameter | MM54 | F13A | Experimental System |
| Binding Affinity (Ki) | 82 nM | Not Reported | Radioligand binding in CHO cells transfected with human APJ.[5] |
| Binding Affinity (KD) | 3.2 µM | Not Reported | Competition binding in human left ventricle tissue.[5] |
| Functional Antagonism (IC50) | 10.1 µM | Not Reported | β-arrestin inhibition assay.[6] |
| Functional Antagonism (KD) | 1.32 µM | Not Reported | cAMP accumulation assay in CHO-K1-APJ cells.[5] |
| In Vivo Activity | Partially prevented apelin-13 induced inhibition of platelet aggregation.[5] | Completely prevented apelin-13 induced inhibition of platelet aggregation.[5] Blocked hypotensive effects of apelin-13 in spontaneously hypertensive rats.[4] |
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists' actions, it is crucial to visualize the apelin/APJ signaling pathway and the general workflow of the assays used to characterize them.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are summaries of the key experimental protocols used to characterize MM54 and F13A.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand for a receptor.
-
Objective: To quantify the affinity of the antagonist (MM54) for the APJ receptor.
-
Methodology:
-
Membranes from cells expressing the human APJ receptor (e.g., CHO cells) or from tissues (e.g., human left ventricle) are prepared.
-
A constant concentration of a radiolabeled apelin analog (e.g., [125I]-apelin-13) is incubated with the membranes.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., MM54) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to an inhibition constant (Ki) or a dissociation constant (KD).[5]
-
Functional Assays: β-arrestin Recruitment
These assays measure the ability of a compound to block the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Objective: To determine the functional antagonist activity of a compound at the APJ receptor.
-
Methodology (e.g., DiscoveRx PathHunter® Assay):
-
A cell line is engineered to express the APJ receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Cells are incubated with the apelin agonist to stimulate the receptor.
-
In the presence of an antagonist (e.g., MM54), the agonist-induced recruitment of β-arrestin to the APJ receptor is inhibited.[6][7]
-
The interaction between the receptor and β-arrestin brings the two β-galactosidase fragments together, forming an active enzyme.
-
A substrate is added that produces a chemiluminescent signal when cleaved by the active enzyme.
-
The signal is measured, and the inhibitory potency of the antagonist is determined by a dose-response curve, yielding an IC50 value.[6]
-
In Vivo Blood Pressure Measurement
This protocol is used to assess the ability of an antagonist to block the physiological effects of apelin in a living organism.
-
Objective: To determine if an antagonist (F13A) can block the hypotensive effects of apelin in vivo.
-
Methodology:
-
Spontaneously hypertensive rats are used as the animal model.
-
The animals are anesthetized, and catheters are inserted to monitor blood pressure.
-
A baseline blood pressure is recorded.
-
The antagonist (F13A) is administered, often intravenously.[4]
-
Subsequently, the apelin agonist (e.g., apelin-13) is administered.
-
Blood pressure is continuously monitored to observe if the expected hypotensive effect of apelin-13 is blocked or attenuated by the prior administration of F13A.[4]
-
Summary
MM54 and F13A are both valuable tools for investigating the apelin/APJ system, though they appear to have different potencies and have been characterized in different sets of assays. MM54 has been characterized in more detail in vitro with reported binding affinities and functional antagonism in the nanomolar to low micromolar range.[5] F13A, while being a widely used tool, has its antagonist properties primarily demonstrated through in vivo functional studies, such as the blockade of apelin-induced hypotension.[4]
The choice between these antagonists will depend on the specific research question and experimental setup. For studies requiring a well-quantified competitive antagonist in vitro, MM54 may be more suitable. For in vivo studies aiming to block the cardiovascular or angiogenic effects of apelin, F13A has a more established history of use.[8][9] The data presented here should serve as a guide for researchers in selecting the appropriate antagonist for their studies of the apelin/APJ system.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the terminal residue of apelin-13 antagonizes its hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Apelin/APJ system: A key therapeutic target for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to APJ Receptor Antagonists: MM 54 vs. ML221
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent apelin receptor (APJ) antagonists: the peptide-based MM 54 and the small molecule inhibitor ML221. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies of the apelin-APJ system, a critical regulator of cardiovascular homeostasis and a promising therapeutic target in various diseases.
At a Glance: Key Differences and Physicochemical Properties
This compound is a potent, competitive peptide antagonist of the APJ receptor, while ML221 is a small molecule functional antagonist. Their distinct chemical natures give rise to different pharmacological profiles and potential applications.
| Property | This compound | ML221 |
| Molecular Formula | C₇₀H₁₂₁N₂₉O₁₇S₄ | C₁₇H₁₁N₃O₆S |
| Molecular Weight | 1737.16 g/mol | 385.35 g/mol [1][2] |
| Type | Peptide Antagonist | Small Molecule Antagonist |
| Appearance | Solid | Off-white to yellow solid[1] |
| Solubility | Soluble in DMSO | Soluble in DMSO (≥ 31 mg/mL)[1] |
In Vitro Performance: A Head-to-Head Comparison
The in vitro efficacy of this compound and ML221 has been characterized through various functional assays that probe their interaction with the APJ receptor and their impact on downstream signaling pathways.
| Assay | This compound | ML221 |
| Mechanism of Action | Competitive Antagonist[3] | Functional Antagonist[1] |
| Binding Affinity (Ki) | 82 nM[4] | Not Reported |
| IC₅₀ (cAMP Assay) | 93 nM (inhibition of apelin-induced cAMP reduction)[3][4] | 0.70 µM[1][2] |
| IC₅₀ (β-arrestin Assay) | Not Reported | 1.75 µM[1][2] |
| Selectivity | Selective for APJ over AT1 receptor | >37-fold selective for APJ over the AT1 receptor[1][2] |
In Vivo Studies: Applications in Disease Models
Both this compound and ML221 have demonstrated efficacy in preclinical animal models, highlighting their potential as research tools and therapeutic leads.
| Animal Model | Compound | Dosing and Administration | Key Findings |
| Glioblastoma Xenograft | This compound | 2 mg/kg, intraperitoneal injection, bi-weekly for 4 weeks in tumor-bearing nude mice[3] | Reduced tumor progression.[3] |
| Oxygen-Induced Retinopathy | ML221 | Intraperitoneal administration in a mouse model. | Inhibited pathological angiogenesis and enhanced the recovery of normal vessels. |
| Neuropathic Pain | ML221 | Intrathecal or intraspinal delivery in a rat chronic constriction injury (CCI) model. | Alleviated mechanical allodynia and heat hyperalgesia. |
| Cholangiocarcinoma | ML221 | Treatment of nu/nu mice with xenografts. | Significantly decreased tumor growth.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Competitive Radioligand Binding Assay (for this compound)
This protocol is a representative method for determining the binding affinity (Ki) of a competitive antagonist like this compound for the APJ receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-Apelin-13) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor, this compound.
-
The membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay (for ML221)
This protocol describes a method to measure the ability of a functional antagonist like ML221 to inhibit the apelin-induced decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human APJ receptor.
-
Seed the cells into a 384-well plate at an appropriate density (e.g., 2,500 cells/well) and incubate overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Add increasing concentrations of the antagonist, ML221, to the wells.
-
Stimulate the cells with a fixed concentration of an APJ agonist (e.g., Apelin-13) at its EC₈₀ concentration in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the log concentration of ML221.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of ML221.
-
β-Arrestin Recruitment Assay (for ML221)
This protocol outlines the use of a commercially available assay, such as the PathHunter® β-arrestin assay, to measure the recruitment of β-arrestin to the activated APJ receptor.[6][7]
-
Cell Handling:
-
Antagonist Assay:
-
Prepare serial dilutions of the antagonist, ML221.
-
Add the diluted antagonist to the cell plate and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[7]
-
Add a fixed concentration of an APJ agonist (e.g., Apelin-13) at its EC₈₀ to all wells except the negative control.
-
Incubate the plate for 90 minutes at 37°C.[9]
-
-
Detection:
-
Add the PathHunter® detection reagent mixture to each well.
-
Incubate at room temperature for 60 minutes.[9]
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls (agonist alone and vehicle).
-
Plot the percentage of inhibition as a function of the log concentration of ML221.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Both this compound and ML221 are valuable tools for investigating the physiological and pathological roles of the apelin-APJ system. The choice between these two antagonists will depend on the specific experimental needs. This compound, as a potent peptide-based competitive antagonist, is well-suited for studies requiring high affinity and direct competition with the endogenous ligand. ML221, a small molecule functional antagonist, offers an alternative with a different chemical scaffold and has been extensively characterized in functional assays, making it a useful probe for cellular signaling studies and in vivo models of angiogenesis and pain. Researchers should consider the differences in their mechanism of action, potency, and physicochemical properties when designing their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 221 | Apelin Receptors | Tocris Bioscience [tocris.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 5, Summary of in vitro ADME Properties of APJ Antagonist probe ML221 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Comparative Efficacy of MM-54 Across Diverse Cancer Models: A Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of MM-54, a competitive antagonist of the Apelin Receptor (APJ), across various cancer models. The data presented is compiled from published research to facilitate an objective evaluation of MM-54's potential as a therapeutic agent.
Overview of MM-54
MM-54 is a potent and selective inhibitor of apelin binding to its receptor, APLNR (APJ), with an IC50 of 93 nM.[1] By blocking this interaction, MM-54 disrupts downstream signaling pathways implicated in tumor progression, angiogenesis, and resistance to therapy.[2][3][4] Preclinical studies have demonstrated its anti-tumor activity in several cancer types, most notably glioblastoma, mammary (breast), and lung cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of MM-54 in different cancer models.
| Cancer Model | Cell Line / Mouse Strain | MM-54 Dosage | Key Findings | Reference |
| Glioblastoma | Patient-derived glioblastoma cells (xenograft in nude mice) | 2 mg/kg, intraperitoneal injection, bi-weekly for 4 weeks | Reduced tumor progression and lengthened survival time.[1][5] | Harford-Wright et al., 2017[1] |
| Mammary Cancer | E0771 murine mammary carcinoma cells (orthotopically injected in C57BL/6J mice) | 0.4 µg/g, three times a week | As a single agent, reduced tumor progression. In combination with sunitinib (a VEGFR inhibitor), significantly reduced tumor growth and improved survival.[2] | Mazzone et al., 2019[2] |
| Lung Cancer | p53f/f;KRas lung cancer model | Not specified for single-agent MM-54 | In combination with sunitinib, reduced tumor progression and improved survival.[2] | Mazzone et al., 2019[2] |
| Melanoma | Mouse melanoma lung metastasis model | Not specified | Attenuated the pro-tumourigenic effects of apelin.[5] | Berta et al., 2021[5] |
Signaling Pathway of Apelin/APJ and MM-54 Inhibition
The diagram below illustrates the Apelin/APJ signaling pathway and the mechanism of action for MM-54. Apelin binding to its G-protein coupled receptor, APJ, activates downstream pathways such as PI3K/Akt and ERK, which promote cell proliferation, migration, and angiogenesis. MM-54 acts as a competitive antagonist, blocking apelin from binding to APJ and thereby inhibiting these pro-tumorigenic signals.
Caption: Mechanism of MM-54 action on the Apelin/APJ signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Glioblastoma Xenograft Model
-
Animal Model: Tumor-bearing nude mice.[1]
-
Tumor Induction: Intracranial injection of patient-derived glioblastoma cells.
-
Treatment Protocol: MM-54 was administered at a dosage of 2 mg/kg via intraperitoneal injection, bi-weekly for 4 weeks.[1]
-
Efficacy Evaluation: Tumor progression was monitored, and survival time was recorded.[1][5]
Mammary Cancer Orthotopic Model
-
Animal Model: C57BL/6J mice.[2]
-
Tumor Induction: Orthotopic injection of E0771 murine mammary carcinoma cells.[2]
-
Treatment Protocol:
-
Efficacy Evaluation: Tumor volumes were measured using calipers at indicated time points.[2]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for preclinical evaluation of MM-54 in a xenograft cancer model.
Caption: Generalized workflow for in vivo efficacy studies of MM-54.
Concluding Remarks
The available preclinical data suggests that MM-54, as an Apelin Receptor antagonist, holds promise as an anti-cancer agent, particularly in glioblastoma and in combination with anti-angiogenic therapies for mammary and lung cancers. The apelin/APJ signaling pathway is a key player in tumor angiogenesis and growth, and its inhibition by MM-54 has demonstrated significant therapeutic effects in mouse models.[2][3][5]
It is important to note that the presented data is a synthesis of findings from separate studies, and direct head-to-head comparative trials of MM-54 against other agents across a broad spectrum of cancers are not yet available in the public domain. Further research is warranted to fully elucidate the therapeutic potential of MM-54 and to identify the cancer types that would be most responsive to this targeted therapy.
References
Comparative Efficacy of SH-4-54 and Standard-of-Care Agents in Glioblastoma PDX Models
With no direct public data available for a compound named "MM 54" in the context of glioblastoma, this guide focuses on the closely named and scientifically relevant compound, SH-4-54 , a novel inhibitor of the STAT3 signaling pathway. This guide will objectively compare the preclinical efficacy and mechanism of action of SH-4-54 with the standard-of-care chemotherapeutics for glioblastoma, Temozolomide (TMZ) and Lomustine, within the framework of patient-derived xenograft (PDX) models.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly representative preclinical models that can recapitulate the heterogeneity and therapeutic response of human glioblastoma (GBM).[1][2] The following tables summarize the available preclinical data for SH-4-54 and standard-of-care treatments in glioblastoma models.
Table 1: Efficacy of SH-4-54 in Temozolomide-Resistant Glioblastoma
| Compound | Model System | Key Findings | Reference |
| SH-4-54 | Temozolomide-Resistant GBM Cells & Subcutaneous Xenograft Model | Toxic to TMZ-resistant GBM cells; Triggers apoptosis through activation of the mitochondrial STAT3 (mitoSTAT3) pathway.[3] | [3] |
Note: Specific quantitative in vivo efficacy data for SH-4-54 in orthotopic PDX models, such as median survival or tumor growth inhibition, is not yet extensively published. The data indicates a strong biological rationale for its use in TMZ-resistant tumors.
Table 2: Efficacy of Standard-of-Care Chemotherapy in Glioblastoma PDX Models
| Compound | PDX Model Context | Efficacy Metric | Key Findings | Reference |
| Temozolomide (TMZ) | Therapy-Naïve | Median Survival | Delayed tumor growth until days 85-90 post-engraftment.[1] | [1] |
| Temozolomide (TMZ) | Therapy-Naïve | Tumor Growth Inhibition (T/C Ratio) | Showed the best efficacy among tested agents in a panel of 26 PDX models, with 85% of models responding.[4] | [4] |
| Temozolomide (TMZ) | TMZ-Resistant | Median Survival | Ineffective; Median survival decreased from 80 days in the parental PDX to 42 days in a TMZ-resistant derivative.[1] | [1] |
| Lomustine (CCNU) | TMZ-Resistant | Median Survival | Effective; Demonstrated sensitivity in TMZ-resistant PDX models.[1] | [1] |
| Lomustine (CCNU) | Recurrent GBM (Clinical) | Median Overall Survival | 7.1 months as a monotherapy.[5] | [5] |
| Lomustine + Bevacizumab | Recurrent GBM (Clinical) | Median Overall Survival | 9.1 months, did not show a significant survival advantage over lomustine alone.[6][7] | [6][7] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of preclinical data. Below is a representative protocol for assessing the efficacy of a therapeutic agent in an orthotopic glioblastoma PDX model.
1. Establishment of Orthotopic Patient-Derived Xenografts:
-
Freshly resected human glioblastoma tissue is obtained from consenting patients.
-
Tumor tissue is mechanically and enzymatically dissociated into single cells.
-
A suspension of 1x10^5 to 5x10^5 viable tumor cells in a small volume (e.g., 5 µL) of sterile saline or appropriate medium is prepared.
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are anesthetized.[8]
-
Using a stereotactic frame, the cell suspension is injected into the brain parenchyma (e.g., the striatum) of the mice.[2]
-
Tumor engraftment and growth are monitored non-invasively using bioluminescence or MRI imaging.[1]
2. Drug Administration and Efficacy Assessment:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control (vehicle) groups.
-
SH-4-54 Administration: While specific protocols for SH-4-54 in orthotopic PDX models are not widely published, similar small molecule inhibitors are often administered via oral gavage or intraperitoneal injection at doses determined by maximum tolerated dose studies.
-
Temozolomide Administration: Typically administered orally or via intraperitoneal injection, often in a 5-day on, 2-day off cycle to mimic clinical usage.[9]
-
Lomustine Administration: Administered as a single dose, typically via oral gavage or intraperitoneal injection.
-
Tumor volume is monitored regularly throughout the study.
-
The primary endpoint is typically overall survival, with secondary endpoints including tumor growth delay and objective response rates.
Mechanism of Action and Signaling Pathways
SH-4-54: Targeting the STAT3 Pathway
SH-4-54 is a salicylic acid-based inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. In many cancers, including glioblastoma, STAT3 is constitutively active and promotes tumor cell proliferation, survival, and resistance to therapy.[10][11] SH-4-54 has a novel mechanism of action, particularly in TMZ-resistant GBM cells. It enhances the translocation of STAT3 to the mitochondria (mitoSTAT3), which disrupts the mitochondrial respiratory chain, leading to apoptosis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 3. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 5. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Optimized creation of glioblastoma patient derived xenografts for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Roles of STAT3 in the pathogenesis and treatment of glioblastoma [frontiersin.org]
- 11. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of Apelin Receptor Inhibitors: MM 54 and Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ receptor system has emerged as a significant target in various therapeutic areas, including oncology and cardiovascular diseases. This has spurred the development of several apelin receptor antagonists. This guide provides an objective, data-driven comparison of the prominent apelin inhibitor MM 54 with other notable alternatives, focusing on their performance in key preclinical assays.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other key apelin receptor inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The specific cell lines, radioligands, and assay formats used can influence the measured potency and affinity values.
Table 1: In Vitro Potency and Binding Affinity of Apelin Receptor Antagonists
| Inhibitor | Type | Target | Assay | Cell Line | Potency (IC50) | Binding Affinity (Ki) | Dissociation Constant (KD) | Citation(s) |
| This compound | Peptide | APJ Receptor | cAMP accumulation | CHO-K1-APJ | 93 nM | 82 nM | 3.4 µM | [1][2][3] |
| ML221 | Small Molecule | APJ Receptor | cAMP assay | CHO-K1 AGTRL-1 | 0.70 µM | - | - | [4][5] |
| β-arrestin assay | CHO-K1 AGTRL-1 | 1.75 µM | - | - | [4][5] | |||
| F13A | Peptide | APJ Receptor | - | - | - | - | - | [1][5][6] |
| ALX40-4C | Small Molecule | CXCR4 / APJ | - | - | 2.9 µM (for APJ) | 1 µM (for CXCR4) | - |
Note: A direct comparison of F13A's potency and affinity is challenging due to a lack of consistent quantitative data in the reviewed literature. Some studies describe it as an antagonist, while others suggest potential partial agonist activity[7].
Experimental Data and Methodologies
A comprehensive understanding of the performance of these inhibitors requires a detailed look at the experimental protocols used to generate the data.
Radioligand Binding Assay (for Ki and KD determination)
Objective: To determine the binding affinity of a compound for the apelin receptor by measuring its ability to compete with a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human apelin receptor (e.g., CHO-K1 cells) or from tissues known to express the receptor (e.g., human left ventricle).[1][8]
-
Incubation: A fixed concentration of a radiolabeled apelin analog (e.g., [125I]-[Pyr1]apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor inhibitor (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.[9][10]
β-Arrestin Recruitment Assay (Functional Antagonism)
Objective: To measure the ability of a compound to block apelin-induced recruitment of β-arrestin to the APJ receptor, a key step in receptor desensitization and signaling.[11][12][13]
General Protocol:
-
Cell Culture: HEK293 cells are co-transfected with constructs for the apelin receptor fused to a luciferase fragment (e.g., NanoLuc) and β-arrestin fused to a complementary fragment.
-
Compound Incubation: Cells are pre-incubated with the antagonist (e.g., this compound or ML221) at various concentrations.
-
Agonist Stimulation: The cells are then stimulated with a known apelin receptor agonist (e.g., apelin-13).
-
Detection: The recruitment of β-arrestin to the receptor brings the luciferase fragments into close proximity, generating a luminescent signal that is measured with a luminometer.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced luminescent signal, and an IC50 value is calculated.
Cell Migration Assay (In Vitro Efficacy)
Objective: To assess the ability of an apelin inhibitor to block apelin-induced cancer cell migration.[2][5]
General Protocol:
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS).
-
Cell Seeding: Cancer cells (e.g., glioblastoma cells) are seeded into the upper chamber in a serum-free medium containing the apelin inhibitor at different concentrations, along with an apelin agonist to stimulate migration.
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration through the membrane.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).
-
Analysis: The number of migrated cells is quantified by microscopy and imaging software.
In Vivo Efficacy in Glioblastoma Models
This compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[5][14]
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Dosing Regimen | Key Findings | Citation(s) |
| Orthotopic Glioblastoma Xenograft (Human GSC#9 cells) | 2 mg/kg, intraperitoneal injection, bi-weekly | Significantly reduced tumor growth and prolonged survival of tumor-bearing mice. | [15][16] |
| Subcutaneous Glioblastoma Xenograft | 2 mg/kg, intraperitoneal injection, bi-weekly for 4 weeks | Reduced tumor progression with no obvious toxicity. | [3] |
Experimental Workflow for In Vivo Glioblastoma Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Apelin inhibition prevents resistance and metastasis associated with anti‐angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effects of Apelin-13 on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel small molecule analogs for advancing apelin receptor antagonism with enhanced plasma and microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Multiple Myeloma Therapies
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for Multiple Myeloma (MM), a malignancy of plasma cells, has evolved dramatically, shifting from conventional chemotherapy to a multi-faceted approach incorporating novel targeted therapies and immunotherapies. This guide provides a comparative analysis of the long-term efficacy of key therapeutic classes, supported by experimental data from pivotal clinical trials. While the user's initial query mentioned "MM 54 treatment," this term does not correspond to a recognized specific therapy and is likely a typographical error. Therefore, this guide focuses on established and emerging treatment categories for Multiple Myeloma.
Comparison of Long-Term Efficacy Across Major Drug Classes
The following tables summarize the long-term efficacy data for prominent therapeutic regimens in Multiple Myeloma, categorized by drug class. The data is derived from long-term follow-up of pivotal clinical trials.
Table 1: Proteasome Inhibitors (PIs) & Immunomodulatory Drugs (IMiDs) Based Regimens
| Regimen | Clinical Trial | Patient Population | Median Follow-up (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) |
| Bortezomib + Lenalidomide + Dexamethasone (VRd) | SWOG S0777 | Newly Diagnosed MM (NDMM) | 84 | 41 | 79 | 82 |
| Carfilzomib + Lenalidomide + Dexamethasone (KRd) | ASPIRE | Relapsed/Refractory MM (RRMM) | 86.8 | 26.3 | 47.6 | 87.1 |
| Ixazomib + Lenalidomide + Dexamethasone (IRd) | TOURMALINE-MM1 | Relapsed/Refractory MM (RRMM) | 74 | 20.6 | 53.6 | 78.3[1] |
| Pomalidomide + Bortezomib + Dexamethasone (PVd) | OPTIMISMM | Relapsed/Refractory MM (RRMM) | 64.5 | 11.2 | 35.6[2] | 82.2 |
Table 2: Monoclonal Antibody-Based Regimens
| Regimen | Clinical Trial | Patient Population | Median Follow-up (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) |
| Daratumumab + Lenalidomide + Dexamethasone (D-Rd) | POLLUX | Relapsed/Refractory MM (RRMM) | 79.7 | 44.5 | 67.6[3] | 92.9 |
| Elotuzumab + Lenalidomide + Dexamethasone (Elo-Rd) | ELOQUENT-2 | Relapsed/Refractory MM (RRMM) | 70.6 | 19.4 | 48.3[4] | 79 |
Table 3: Other Novel Agents
| Regimen | Clinical Trial | Patient Population | Median Follow-up (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) |
| Panobinostat + Bortezomib + Dexamethasone | PANORAMA-1 | Relapsed/Refractory MM (RRMM) | 29.6 | 12 | 33.6 | 60.7 |
| Selinexor + Bortezomib + Dexamethasone (SVd) | BOSTON | Relapsed/Refractory MM (RRMM) | 13.2 | 13.93[5] | Not Reached | 76.4 |
| Belantamab Mafodotin | DREAMM-2 | Heavily Pretreated RRMM | 13 | 2.9 | 13.7[6] | 32 |
Table 4: CAR-T Cell Therapies
| Regimen | Clinical Trial | Patient Population | Median Follow-up (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) |
| Idecabtagene Vicleucel (ide-cel) | KarMMa | Heavily Pretreated RRMM | 24.8 | 8.8 | 24.8 | 73 |
| Ciltacabtagene Autoleucel (cilta-cel) | CARTITUDE-1 | Heavily Pretreated RRMM | 18 | 22.8 | Not Reached | 97.9 |
Experimental Protocols of Key Clinical Trials
Detailed methodologies for pivotal trials are crucial for the critical appraisal of efficacy data. Below are summaries of the experimental designs for selected landmark studies.
POLLUX Study (NCT02076009) Methodology
-
Objective: To evaluate the efficacy and safety of daratumumab in combination with lenalidomide and dexamethasone (D-Rd) versus lenalidomide and dexamethasone (Rd) alone in patients with relapsed or refractory multiple myeloma.
-
Study Design: A multicenter, randomized, open-label, Phase 3 trial.
-
Patient Population: Patients with RRMM who had received at least one prior line of therapy.
-
Treatment Arms:
-
D-Rd arm: Daratumumab (16 mg/kg IV weekly for 8 weeks, then every 2 weeks for 16 weeks, and every 4 weeks thereafter), lenalidomide (25 mg orally on days 1-21 of each 28-day cycle), and dexamethasone (40 mg weekly).
-
Rd arm: Lenalidomide and dexamethasone at the same doses.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), minimal residual disease (MRD) negativity, and safety.
ELOQUENT-2 Study (NCT01239797) Methodology
-
Objective: To assess the efficacy and safety of elotuzumab with lenalidomide and dexamethasone (Elo-Rd) compared to lenalidomide and dexamethasone (Rd) alone in patients with RRMM.
-
Study Design: A randomized, open-label, multicenter, Phase 3 trial.
-
Patient Population: Patients with RRMM who had received one to three prior therapies.
-
Treatment Arms:
-
Elo-Rd arm: Elotuzumab (10 mg/kg IV on days 1, 8, 15, and 22 of the first two 28-day cycles, and on days 1 and 15 of subsequent cycles), lenalidomide (25 mg orally on days 1-21), and dexamethasone (40 mg weekly).
-
Rd arm: Lenalidomide and dexamethasone at the same doses.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS) and overall response rate (ORR).
BOSTON Study (NCT03110562) Methodology
-
Objective: To compare the efficacy and safety of selinexor, bortezomib, and dexamethasone (SVd) versus bortezomib and dexamethasone (Vd) in patients with RRMM.
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.
-
Patient Population: Patients with RRMM who had received one to three prior lines of therapy.
-
Treatment Arms:
-
SVd arm: Selinexor (100 mg orally once weekly), bortezomib (1.3 mg/m² subcutaneously once weekly), and dexamethasone (20 mg orally twice weekly).
-
Vd arm: Bortezomib (1.3 mg/m² subcutaneously on days 1, 4, 8, and 11 of a 21-day cycle) and dexamethasone (20 mg orally on days 1, 2, 4, 5, 8, 9, 11, and 12).
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR), and overall survival (OS).
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these therapies is fundamental to rational drug development and combination strategies.
Proteasome Inhibition Pathway
Proteasome inhibitors like bortezomib, carfilzomib, and ixazomib block the function of the proteasome, a cellular complex that degrades unnecessary or damaged proteins.[7] In myeloma cells, this leads to an accumulation of regulatory proteins, which in turn induces cell cycle arrest and apoptosis.[7]
Figure 1. Mechanism of Proteasome Inhibitors in Multiple Myeloma.
IMiD-Mediated Degradation of Transcription Factors
Immunomodulatory drugs such as lenalidomide and pomalidomide bind to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[8]
Figure 2. IMiD Mechanism of Action in Multiple Myeloma.
Monoclonal Antibody and CAR-T Cell Targeting of Surface Antigens
Monoclonal antibodies like daratumumab (anti-CD38) and elotuzumab (anti-SLAMF7), and CAR-T cells targeting BCMA, leverage the immune system to eliminate myeloma cells. These therapies bind to specific antigens on the surface of myeloma cells, triggering antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct T-cell mediated killing.[9][10]
Figure 3. Immune-mediated Killing of Myeloma Cells.
Conclusion
The long-term management of Multiple Myeloma has been significantly advanced by the introduction of novel agents that target specific molecular pathways and harness the immune system. Combination therapies, particularly those incorporating proteasome inhibitors, immunomodulatory drugs, and monoclonal antibodies, have demonstrated substantial improvements in progression-free and overall survival. The advent of CAR-T cell therapies offers a promising avenue for heavily pretreated patients, with the potential for durable responses. The choice of therapy depends on various factors including patient characteristics, prior treatments, and the specific genomic profile of the disease. Continued research into the mechanisms of resistance and the development of next-generation therapies are essential to further improve long-term outcomes for patients with Multiple Myeloma.
References
- 1. Carfilzomib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 3. Carfilzomib: Chemical property, Mechanism of action, and Clinical studies_Chemicalbook [chemicalbook.com]
- 4. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the mechanism of action, safety, and efficacy of selinexor in multiple myeloma | Canadian Hematology Today [canadianhematologytoday.com]
- 6. kyprolis-hcp.com [kyprolis-hcp.com]
- 7. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Elotuzumab enhances natural killer cell activation and myeloma cell killing through interleukin-2 and TNF-α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Melflufen in Combination Therapy vs. Monotherapy for Multiple Myeloma
A comprehensive review of the available clinical trial data on melflufen, a peptide-drug conjugate, reveals a significant enhancement in clinical efficacy when used in combination with dexamethasone compared to its use as a monotherapy in patients with relapsed and refractory multiple myeloma (RRMM). This guide synthesizes the key findings from clinical studies, presenting a comparative analysis of melflufen's performance, safety profile, and experimental protocols.
Disclaimer: Initial searches for "MM 54" identified a preclinical APJ receptor antagonist. However, no clinical studies comparing "this compound" in combination versus monotherapy are publicly available. The following data pertains to melflufen , a different therapeutic agent, for which comparative clinical data exists.
Efficacy and Clinical Benefit
Clinical data demonstrates a clear advantage for the combination of melflufen and dexamethasone over melflufen alone in treating RRMM.
In a phase 1/2 study, patients receiving the combination therapy of melflufen and dexamethasone achieved a higher overall response rate (ORR) of 31% and a clinical benefit rate (CBR) of 49%.[1][2] In contrast, the monotherapy arm showed an ORR of just 8% and a CBR of 23% before being discontinued for ethical reasons due to the superior outcomes in the combination arm.[2]
Further analysis from this study, focusing on patients who received a 40 mg starting dose of melflufen, showed an ORR of 26% regardless of dexamethasone administration.[1] However, the dedicated combination therapy cohort in the phase 2 portion clearly demonstrated the synergistic effect of dexamethasone.[1][2] The median duration of response for the combination was 8.3 months, with a median progression-free survival (PFS) of 4.5 months and a median overall survival (OS) of 18.7 months.[1]
The phase II HORIZON study further solidified the efficacy of the melflufen-dexamethasone combination in a heavily pretreated patient population, including those with extramedullary disease (EMD), a particularly aggressive form of multiple myeloma.[3] While not a direct comparison to monotherapy, the results in this difficult-to-treat population were promising.[3]
A head-to-head comparison in the phase 3 OCEAN study evaluated melflufen plus dexamethasone against pomalidomide plus dexamethasone.[4] This study provided further evidence for the activity of the melflufen combination, showing a superior median PFS of 6.8 months compared to 4.9 months in the pomalidomide arm.[4] The ORR was 33% in the melflufen group versus 27% in the pomalidomide group.[4]
Another combination regimen, explored in the phase III LIGHTHOUSE study, paired melflufen and dexamethasone with daratumumab.[5] This triplet combination resulted in a significantly higher ORR of 59% compared to 30% with daratumumab monotherapy.[5]
Tabular Summary of Clinical Efficacy
| Study/Cohort | Treatment Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 1/2 (Combination) | Melflufen + Dexamethasone | 31%[1][2] | 49%[1][2] | 4.5 months[1] | 18.7 months[1] |
| Phase 2 (Monotherapy) | Melflufen | 8%[2] | 23%[2] | Not Reported | Not Reported |
| OCEAN Study | Melflufen + Dexamethasone | 33%[4] | Not Reported | 6.8 months[4] | 19.8 months[4] |
| LIGHTHOUSE Study | Melflufen + Daratumumab + Dexamethasone | 59%[5] | Not Reported | Not Reported | Not Reported |
| LIGHTHOUSE Study | Daratumumab Monotherapy | 30%[5] | Not Reported | Not Reported | Not Reported |
Safety and Tolerability
The primary adverse events associated with melflufen, both as a monotherapy and in combination, are hematological toxicities. In the phase 1/2 study, the most common grade 3-4 adverse events for the combination therapy were thrombocytopenia (62%) and neutropenia (58%), which were considered clinically manageable.[1][2] The OCEAN study reported similar grade 3/4 treatment-emergent adverse events for the melflufen-dexamethasone arm, including thrombocytopenia (61%), neutropenia (54%), and anemia (38%).[4] The LIGHTHOUSE study also showed a higher incidence of grade ≥3 neutropenia (50%) and thrombocytopenia (50%) in the melflufen, daratumumab, and dexamethasone arm compared to the daratumumab monotherapy arm (12% and 8%, respectively).[5]
Experimental Protocols
Melflufen Administration
-
Phase 1/2 Study: The maximum tolerated dose of melflufen was determined to be 40 mg administered as a 30-minute intravenous infusion on day 1 of a 21-day or 28-day cycle.[2]
-
OCEAN Study: Melflufen was administered at 40 mg as an intravenous infusion for 30 minutes on day 1 of each 28-day cycle.[4]
-
HORIZON Study: Patients received melflufen 40 mg intravenously on day 1 of each 28-day cycle.[3]
Dexamethasone Administration (in combination)
-
Phase 1/2 Study: Oral dexamethasone was administered at 40 mg weekly.[2]
-
OCEAN Study: Details on the dexamethasone arm are compared to the pomalidomide arm.
-
HORIZON Study: Dexamethasone was given at 40 mg weekly (20 mg for patients ≥75 years).[3]
Mechanism of Action: Melflufen
Melflufen is a peptide-drug conjugate that targets aminopeptidases, which are overexpressed in multiple myeloma cells. Once inside the cancer cell, melflufen is hydrolyzed, releasing a cytotoxic alkylating agent that damages the DNA and induces apoptosis.
Caption: Melflufen's mechanism of action in multiple myeloma cells.
Clinical Trial Workflow
The typical workflow for the clinical trials cited involves patient screening and enrollment, followed by treatment cycles and regular assessments for safety and efficacy.
Caption: Generalized workflow of a melflufen clinical trial.
Conclusion
The available evidence strongly supports the use of melflufen in combination with dexamethasone for the treatment of relapsed and refractory multiple myeloma. The combination therapy demonstrates significantly improved efficacy in terms of overall response and clinical benefit rates compared to melflufen monotherapy, with a manageable safety profile characterized primarily by hematological toxicities. Further studies exploring melflufen in other combination regimens continue to show promise in this challenging patient population.
References
- 1. curetoday.com [curetoday.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. targetedonc.com [targetedonc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Efficacy and safety of melflufen plus daratumumab and dexamethasone in relapsed/refractory multiple myeloma: results from the randomized, open-label, phase III LIGHTHOUSE study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MM 54: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective apelin receptor (APJ) antagonist, MM 54, adherence to proper disposal protocols is critical for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).
Key Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C70H121N29O15S4 |
| Molecular Weight | 1737.15 g/mol |
| Appearance | Lyophilized solid |
| Solubility | Soluble in water to 2 mg/ml |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, a peptide-based research chemical, should be conducted in accordance with institutional and local hazardous waste regulations. The following is a general procedural guide:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid waste contaminated with this compound (e.g., pipette tips, vials, gloves) should be collected separately from liquid waste.
-
-
Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. Given this compound's solubility in water, a high-density polyethylene (HDPE) container is generally suitable.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound, APJ Antagonist"), the approximate concentration and volume, and the date of accumulation.
-
-
Solid Waste Disposal:
-
Place all solid materials that have come into contact with this compound, such as unused lyophilized powder, contaminated personal protective equipment (gloves, etc.), and labware (vials, pipette tips), into a designated solid hazardous waste container.[1]
-
This container should also be clearly labeled as "Hazardous Waste" and include the chemical name.
-
-
Decontamination of Glassware:
-
Reusable glassware that has been in contact with this compound should be decontaminated. A standard procedure involves rinsing with a suitable solvent (such as 70% ethanol), followed by a thorough wash with laboratory detergent and several rinses with deionized water. The initial rinsate should be collected as hazardous liquid waste.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full (typically no more than 90% capacity), seal it securely.
-
Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.[1][2] Do not attempt to dispose of this compound down the drain or in regular trash.[2]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical handling. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.
References
Essential Safety and Handling Protocols for MM 54
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for the handling of MM 54 (CAS No. 1313027-43-8). This compound is identified as a competitive antagonist at the APJ receptor.[1] While a supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is imperative to ensure a safe working environment.[2] This substance is intended for research use only.[1][2]
Personal Protective Equipment (PPE)
Although this compound is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to prevent contact and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Latex | To prevent skin contact during handling. |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1-rated | To protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | Standard | To protect skin and personal clothing from contamination. |
| Respiratory | Not required under normal use | Use in a well-ventilated area | To avoid inhalation of any dust or aerosols.[2] |
Operational Procedures
Safe handling practices are crucial for maintaining the integrity of the research and the safety of personnel.
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[2]
-
Storage : Store the compound in a dry place in its original, tightly sealed packaging.
-
Hygiene : Avoid inhalation, and contact with eyes and skin.[2] Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Emergency and Disposal Procedures
Preparedness for unforeseen events and proper disposal are critical components of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, removing any contact lenses. Seek medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[2] |
Spills and Environmental Precautions
In the event of a spill, use full personal protective equipment.[2] Absorb solutions with a liquid-binding material such as diatomite.[2] Decontaminate surfaces by scrubbing with alcohol.[2] Prevent the product from entering drains or water courses.[2]
Fire Fighting
-
Suitable Extinguishing Media : Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[2]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and protective clothing.[2]
Disposal Plan
Dispose of contaminated material and unused product in accordance with local, state, and federal regulations.
Emergency Response Logic
The following diagram illustrates the decision-making process in the event of an emergency.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
